Technical Documentation Center

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
  • CAS: 181122-00-9

Core Science & Biosynthesis

Foundational

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one chemical properties

Core Chemical Properties of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one This section details the fundamental chemical and physical properties of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one, a compound that serves as...

Author: BenchChem Technical Support Team. Date: December 2025

Core Chemical Properties of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This section details the fundamental chemical and physical properties of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one, a compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Dihydroquinolin-2(1H)-one derivatives are recognized as core structures in a range of agents, including anti-cancer and anti-diabetic drugs.[1]

PropertyValueSource
IUPAC Name 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-oneN/A
Molecular Formula C₁₂H₁₅NON/A
Molecular Weight 189.25 g/mol N/A
CAS Number Not availableN/A
Melting Point Not specified in the literatureN/A
Boiling Point Not specified in the literatureN/A
Solubility Not specified in the literatureN/A

Spectroscopic Data

While comprehensive spectroscopic data for the unsubstituted 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is not fully detailed in the primary literature, characterization is typically performed using standard analytical techniques. For its derivatives, detailed spectroscopic data is available, confirming the core structure. For instance, the 3-acetyl derivative shows characteristic NMR and mass spectrometry signals.

Table of Spectroscopic Data for 3-Acetyl-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Data TypePeaks and Signals
¹H-NMR (CDCl₃) δ: 1.29 (3H, s, CH₃), 1.43 (3H, s, CH₃), 2.17 (3H, s, COCH₃), 3.43 (3H, s, NCH₃), 3.59 (1H, s, CH), 7.03 (1H, dd, J = 8.4, 1.2 Hz, Hₐᵣ), 7.11 (1H, td, J = 7.8, 1.2 Hz, Hₐᵣ), 7.29 (2H, m, 2 × Hₐᵣ)
¹³C-NMR (CDCl₃) δ: 23.6 (CH₃), 28.6 (CH₃), 29.9 (CH₃), 31.9 (CH₃), 36.1 (C), 66.2 (CH), 115.0 (CH), 123.9 (CH), 124.0 (CH), 127.5 (CH), 133.4 (C), 138.5 (C), 166.2 (C), 203.0 (C)
Mass Spec. (EI) m/z 174, 100% [M-COCH₃-CH₃⁺], 231, 32% [M⁺]

Experimental Protocols

The synthesis of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through a multi-step process.[1][3]

Synthesis of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

The synthetic route involves the acylation of aniline, followed by a Friedel-Crafts cyclization and subsequent methylation.[1][3]

Experimental Workflow for the Synthesis of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Methylation Aniline Aniline Amide N-phenyl-3,3-dimethylacrylamide Aniline->Amide Acylation Dimethylacryloyl_Chloride 3,3-Dimethylacryloyl Chloride Dimethylacryloyl_Chloride->Amide Amide_ref N-phenyl-3,3-dimethylacrylamide Cyclized_Product 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one Cyclized_Product_ref 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one Amide_ref->Cyclized_Product Friedel-Crafts Final_Product 1,4,4-Trimethyl-3,4- dihydroquinolin-2(1H)-one Cyclized_Product_ref->Final_Product Methylation

Caption: Synthesis of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

Protocol Details:

  • Amide Formation: Aniline is treated with 3,3-dimethylacryloyl chloride to yield the corresponding N-phenyl-3,3-dimethylacrylamide.[1]

  • Friedel-Crafts Cyclization: The amide undergoes an intramolecular Friedel-Crafts reaction to form the dihydroquinolinone ring system.[1]

  • N-Methylation: The final step involves the methylation of the nitrogen atom at position 1 of the quinolinone ring.[1]

α-Lithiation and Electrophilic Substitution

A key reaction of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is its α-lithiation followed by reaction with various electrophiles to introduce substituents at the 3-position.[1][2][3]

General Experimental Protocol: To a solution of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (1 equivalent) in anhydrous THF at -10 °C under an argon atmosphere, lithium diisopropylamide (LDA) (1.3 equivalents) is added. The mixture is stirred for 30 minutes at -10 °C, after which the desired electrophile (1.2 equivalents) is introduced. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched and the product is extracted and purified, typically by column chromatography.[1]

Logical Relationship of α-Lithiation and Electrophilic Substitution

Lithiation_Substitution Start 1,4,4-Trimethyl-3,4- dihydroquinolin-2(1H)-one Lithiated Lithiated Intermediate (α-anion) Start->Lithiated LDA, THF, -10°C Product 3-Substituted-1,4,4-trimethyl- 3,4-dihydroquinolin-2(1H)-one Lithiated->Product Electrophile Electrophile (E+) Electrophile->Product

Caption: α-Lithiation and subsequent electrophilic substitution.

Biological Activity and Significance

The 4,4-dimethyl-3,4-dihydroquinolin-2-one scaffold is a core component of molecules with a broad spectrum of biological activities.[1] This structural motif is found in compounds developed as anti-cancer and anti-diabetic agents, as well as cardiovascular drugs and pesticides.[1] The synthesis of derivatives of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a strategy to explore novel therapeutic agents, particularly as PPARγ partial agonists and PPARα/γ dual agonists for the treatment of diabetes.[1][3]

Signaling Pathway Context (Hypothetical) While a specific signaling pathway for 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one itself is not detailed, its derivatives are designed to interact with PPAR nuclear receptors.

PPAR_Pathway Compound Quinolinone Derivative PPAR PPARα/γ Receptor Compound->PPAR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE binds to RXR RXR RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Biological_Effect Metabolic Regulation (e.g., Glucose Homeostasis) Gene_Expression->Biological_Effect

Caption: General mechanism of PPAR agonist action.

References

Exploratory

An In-Depth Technical Guide to 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential synthesis of 4,4,6-Trimethyl-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. Due to the limited availability of published experimental data for this specific compound, this guide also presents general methodologies for the synthesis and characterization of related 3,4-dihydroquinolin-2(1H)-one derivatives, which can serve as a foundational framework for researchers. The 3,4-dihydroquinolin-2(1H)-one core is a significant scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities. This document aims to be a valuable resource for professionals engaged in the research and development of novel therapeutics based on this heterocyclic system.

Molecular Structure and Chemical Properties

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound. Its structure consists of a bicyclic system where a benzene ring is fused to a dihydropyridinone ring. The core quinolinone structure is substituted with three methyl groups at positions 4, 4, and 6.

Molecular Formula: C₁₂H₁₅NO[1]

Molecular Weight: 189.25 g/mol [1]

CAS Number: 181122-00-9[1]

Synonyms: 2(1H)-Quinolinone, 3,4-dihydro-4,4,6-trimethyl-[1]

Structural Features

The key structural features of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one include:

  • Quinolinone Core: A bicyclic aromatic and heterocyclic ring system.

  • Lactam Moiety: A cyclic amide within the dihydropyridinone ring.

  • Gem-Dimethyl Group: Two methyl groups attached to the C4 position.

  • Aromatic Methyl Group: A single methyl group at the C6 position of the benzene ring.

These features are expected to influence the molecule's physicochemical properties, such as solubility, lipophilicity, and crystal packing, as well as its interactions with biological targets.

Physicochemical Properties (Predicted)

While experimental data is scarce, the following properties can be predicted based on the structure.

PropertyPredicted Value
LogP~2.5 - 3.0
Polar Surface Area~29.1 Ų
Hydrogen Bond Donors1 (N-H)
Hydrogen Bond Acceptors1 (C=O)
Rotatable Bonds1

Synthesis and Characterization

General Synthetic Strategies for 3,4-Dihydroquinolin-2(1H)-ones

Several synthetic routes are available for the construction of the 3,4-dihydroquinolin-2(1H)-one scaffold. A common and effective method is the intramolecular Friedel-Crafts cyclization of N-aryl-3-halopropanamides.

Logical Workflow for a Proposed Synthesis:

G cluster_start Starting Materials cluster_reaction1 Amide Formation cluster_reaction2 Intramolecular Friedel-Crafts Cyclization cluster_end Purification & Characterization A p-Toluidine C N-(p-tolyl)-3,3-dimethylacrylamide A->C B 3,3-Dimethylacrylic acid R1 Acyl chloride formation (e.g., SOCl₂) B->R1 R2 Lewis Acid Catalyst (e.g., AlCl₃, PPA) C->R2 R1->C D 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one E Purification (Crystallization/Chromatography) D->E R2->D F Characterization (NMR, IR, MS) E->F

Caption: Proposed synthetic workflow for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

Hypothetical Experimental Protocol

Step 1: Synthesis of N-(p-tolyl)-3,3-dimethylacrylamide

  • To a solution of 3,3-dimethylacrylic acid in a suitable solvent (e.g., dichloromethane), slowly add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.

  • Stir the reaction mixture at room temperature for a specified time to ensure the formation of the acyl chloride.

  • In a separate flask, dissolve p-toluidine and a base (e.g., triethylamine or pyridine) in an appropriate solvent.

  • Slowly add the freshly prepared 3,3-dimethylacryloyl chloride to the p-toluidine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove impurities, followed by drying the organic layer and concentrating it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-(p-tolyl)-3,3-dimethylacrylamide.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the N-(p-tolyl)-3,3-dimethylacrylamide to a suitable Lewis acid (e.g., polyphosphoric acid or aluminum chloride).

  • Heat the reaction mixture to a temperature sufficient to induce cyclization (typically 80-120 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto ice.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to yield the crude product.

  • Purify the crude 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one by recrystallization or column chromatography.

Characterization Techniques

To confirm the structure and purity of the synthesized compound, the following analytical techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons, the N-H proton, the methylene protons at C3, and the three methyl groups.

    • ¹³C NMR: Would indicate the number of different carbon environments in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.

  • Infrared (IR) Spectroscopy: Would be used to identify characteristic functional groups. Key expected peaks would be the N-H stretch and the C=O stretch of the lactam.

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

Biological Activity and Potential Applications

While no specific biological activity has been reported for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, the broader class of 3,4-dihydroquinolin-2(1H)-one derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.

Known Activities of the Dihydroquinolinone Scaffold

Derivatives of this scaffold have been reported to exhibit activities including:

  • Anticancer: Some derivatives have shown potent activity against various cancer cell lines, often through the inhibition of key signaling pathways.

  • Antiviral: Certain compounds have demonstrated efficacy against viruses such as HIV.

  • Antibacterial and Antifungal: The scaffold is present in molecules with antimicrobial properties.

  • CNS Activity: Some derivatives interact with receptors in the central nervous system, suggesting potential for treating neurological disorders.

Logical Relationship of Dihydroquinolinone Scaffold to Biological Activity:

G A 3,4-Dihydroquinolin-2(1H)-one Scaffold B Structural Modifications (Substitution Patterns) A->B C Anticancer Activity B->C D Antiviral Activity B->D E Antimicrobial Activity B->E F CNS Activity B->F

Caption: Relationship between the core scaffold and its potential biological activities.

Future Research Directions

Given the lack of specific data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, future research should focus on:

  • Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern analytical techniques.

  • Biological Screening: Evaluating the compound against a panel of biological targets and cell lines to identify any potential pharmacological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how structural modifications affect biological activity.

Conclusion

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one represents an interesting, yet underexplored, member of the pharmacologically relevant 3,4-dihydroquinolin-2(1H)-one family. While specific experimental data for this compound is not currently available, this guide provides a solid foundation for its synthesis and potential biological evaluation based on established knowledge of related compounds. The versatility of the dihydroquinolinone scaffold suggests that this particular derivative may hold untapped potential in drug discovery, warranting further investigation by the scientific community. Researchers are encouraged to use the general protocols and conceptual frameworks presented herein as a starting point for their own studies into this and similar molecules.

References

Foundational

Spectroscopic and Synthetic Data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one Remains Elusive in Publicly Available Chemical Databases

An in-depth search for spectroscopic and synthetic data for the specific compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one has yielded no direct experimental or characterization data. While extensive information is...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for spectroscopic and synthetic data for the specific compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one has yielded no direct experimental or characterization data. While extensive information is available for a variety of structurally related dihydroquinolinone and tetrahydroquinoline derivatives, data for this particular trimethylated isomer appears to be absent from the public domain.

Researchers and drug development professionals seeking to work with this compound will likely need to perform a de novo synthesis and subsequent spectroscopic characterization. The following sections outline general methodologies and analytical approaches that could be adapted for this purpose, based on established procedures for similar compounds.

Predicted Spectroscopic Data

In the absence of experimental data, computational methods can provide predicted spectroscopic values. These predictions, while not a substitute for experimental verification, can aid in the identification of the target molecule during synthesis and purification.

Table 1: Predicted ¹H NMR Chemical Shifts for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
N-H ~8.0-9.0 Singlet (broad) 1H
Aromatic C5-H ~7.0-7.2 Doublet 1H
Aromatic C7-H ~6.8-7.0 Doublet of doublets 1H
Aromatic C8-H ~6.7-6.9 Doublet 1H
C3-H₂ ~2.5-2.7 Singlet 2H
C6-CH₃ ~2.2-2.4 Singlet 3H

| C4-(CH₃)₂ | ~1.2-1.4 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Carbon Atom Predicted Chemical Shift (ppm)
C2 (C=O) ~170-175
C8a ~135-140
C6 ~130-135
C4a ~128-132
C5 ~125-130
C7 ~115-120
C8 ~110-115
C3 ~40-45
C4 ~35-40
C6-CH₃ ~20-25

| C4-(CH₃)₂ | ~25-30 |

Infrared (IR) Spectroscopy:

  • N-H stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹.

  • C=O stretch (amide): A strong, sharp absorption band should appear around 1650-1680 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • C=C stretches (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Mass Spectrometry: The exact mass of the molecular ion (M⁺) for C₁₂H₁₅NO would be a key identifier. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the dihydroquinolinone ring.

Proposed Experimental Protocols

The synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one could potentially be achieved through a multi-step reaction sequence, likely involving a variation of the Conrad-Limpach or Knorr quinoline synthesis, followed by reduction of the resulting quinolinone. A plausible synthetic route could start from 4-methylaniline and a suitable β-ketoester or acrylic acid derivative incorporating the gem-dimethyl group at the β-position.

General Procedure for Spectroscopic Analysis:

  • Sample Preparation: The purified compound would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample could be analyzed as a thin film on a salt plate or as a KBr pellet. For mass spectrometry, the sample would be dissolved in a suitable volatile solvent.

  • ¹H and ¹³C NMR Spectroscopy: Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: An FTIR spectrometer would be used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Mass spectra would be obtained using a mass spectrometer, with ionization techniques such as electron ionization (EI) or electrospray ionization (ESI).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a novel compound like 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

Spectroscopic_Analysis_Workflow Start Hypothesize Synthetic Route Synthesis Perform Chemical Synthesis Start->Synthesis Purification Purify Product (e.g., Chromatography, Recrystallization) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Structural_Elucidation Spectroscopic Analysis Preliminary_Analysis->Structural_Elucidation H_NMR ¹H NMR Structural_Elucidation->H_NMR C_NMR ¹³C NMR Structural_Elucidation->C_NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS Data_Analysis Data Interpretation and Structure Confirmation H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Generate Technical Report and Data Tables Data_Analysis->Report End Final Characterized Compound Report->End

Exploratory

An In-depth Technical Guide to 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This technical guide provides a comprehensive overview of the chemical compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, including its primary identifier, the CAS number, and other relevant chemical data. Due to th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, including its primary identifier, the CAS number, and other relevant chemical data. Due to the limited availability of specific experimental data for this particular molecule in public databases, this guide also incorporates general information regarding the synthesis, properties, and biological significance of the broader class of substituted 3,4-dihydroquinolin-2(1H)-ones. This information is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification

The primary identifier for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is its CAS (Chemical Abstracts Service) Registry Number. Other key identifiers and properties are summarized in the table below.

IdentifierValueSource
CAS Number 181122-00-9[1]
Molecular Formula C₁₂H₁₅NO[1]
Molecular Weight 189.25 g/mol [1]
IUPAC Name 4,4,6-Trimethyl-3,4-dihydro-1H-quinolin-2-oneInferred from structure
PubChem CID Not available
InChI Key Not available

Physicochemical Properties (Predicted)

PropertyPredicted ValueSource
XLogP3 2.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]
Exact Mass 187.099714038[2]
Topological Polar Surface Area 29.1 Ų[2]

Synthesis of Dihydroquinolin-2(1H)-ones: A General Overview

The synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold is a well-established area of organic chemistry, with numerous methods reported in the literature. These methods often involve the cyclization of N-aryl acrylamides or related precursors.

Illustrative Synthetic Workflow

The following diagram outlines a general synthetic pathway for the formation of a substituted 3,4-dihydroquinolin-2(1H)-one. This represents a common strategy and is not specific to the title compound due to a lack of detailed experimental procedures in the available literature.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A Substituted Aniline C N-Aryl Acrylamide A->C Acylation B α,β-Unsaturated Acyl Chloride B->C D Substituted 3,4-Dihydroquinolin-2(1H)-one C->D Intramolecular Cyclization (e.g., Friedel-Crafts type) G cluster_scaffold Core Scaffold cluster_activities Biological Activities A 3,4-Dihydroquinolin-2(1H)-one B Anticancer A->B C Antiviral A->C D Antibiotic A->D E Neuroprotective A->E F Antifouling A->F

References

Foundational

The Rising Therapeutic Potential of Dihydroquinolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The dihydroquinolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the pharmacological properties of dihydroquinolinone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Dihydroquinolinone Derivatives

Dihydroquinolinone derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The anticancer efficacy of various dihydroquinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values of selected derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Tetrahydroquinolinone Derivatives

CompoundCell LineIC50 (µM)
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-116 (Colon)1.3 ± 0.1
4aA549 (Lung)2.5 ± 0.2
4aMCF-7 (Breast)5.8 ± 0.4
4aHEK293 (Normal)> 50

Table 2: Anticancer Activity of 3,4-Diaryl-1,2,3,4-tetrahydroquinoline Derivatives

CompoundH460 (Lung) IC50 (µM)A-431 (Skin) IC50 (µM)HT-29 (Colon) IC50 (µM)DU145 (Prostate) IC50 (µM)MCF7 (Breast) IC50 (µM)
3c4.9 ± 0.72.0 ± 0.94.4 ± 1.312.0 ± 1.614.6 ± 3.9

Table 3: Antiproliferative Activity of Quinoline-based Dihydrazone Derivatives

CompoundBGC-823 (Gastric) IC50 (µM)BEL-7402 (Hepatoma) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HL-7702 (Normal) IC50 (µM)
3b10.21 ± 1.1212.34 ± 1.217.016 ± 0.8915.67 ± 1.54> 50
3c8.98 ± 0.989.87 ± 1.037.05 ± 0.9211.23 ± 1.15> 50
Mechanisms of Anticancer Action

Several dihydroquinolinone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, often at the G2/M phase. This prevents cancer cells from proliferating and leads to their elimination. The induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

DOT Script for Apoptosis Induction Pathway

Dihydroquinolinone Derivative Dihydroquinolinone Derivative Death Receptors (Extrinsic) Death Receptors (Extrinsic) Dihydroquinolinone Derivative->Death Receptors (Extrinsic) Mitochondria (Intrinsic) Mitochondria (Intrinsic) Dihydroquinolinone Derivative->Mitochondria (Intrinsic) Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Dihydroquinolinone Derivative->Cell Cycle Arrest (G2/M) Caspase-8 Caspase-8 Death Receptors (Extrinsic)->Caspase-8 Caspase-9 Caspase-9 Mitochondria (Intrinsic)->Caspase-9 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis induction by dihydroquinolinone derivatives.

Certain dihydroquinolinone derivatives have been identified as inhibitors of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division. By disrupting the dynamics of microtubule assembly, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

DOT Script for Tubulin Polymerization Inhibition

Dihydroquinolinone Derivative Dihydroquinolinone Derivative Microtubule Assembly Microtubule Assembly Dihydroquinolinone Derivative->Microtubule Assembly Tubulin Dimers Tubulin Dimers Tubulin Dimers->Microtubule Assembly Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add Compound Add Compound Incubate (24h)->Add Compound Incubate (48-72h) Incubate (48-72h) Add Compound->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Add Solubilizer Add Solubilizer Incubate (4h)->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Expression Gene Expression Nuclear Translocation->Gene Expression Pro-inflammatory genes Dihydroquinolinone Derivative Dihydroquinolinone Derivative Dihydroquinolinone Derivative->IKK Complex Ortho-nitrocinnamic acid derivative Ortho-nitrocinnamic acid derivative Reduction of Nitro Group Reduction of Nitro Group Ortho-nitrocinnamic acid derivative->Reduction of Nitro Group e.g., SnCl2 or H2/Pd Intramolecular Cyclization Intramolecular Cyclization Reduction of Nitro Group->Intramolecular Cyclization Heat or Coupling Agent 3,4-Dihydroquinolin-2(1H)-one 3,4-Dihydroquinolin-2(1H)-one Intramolecular Cyclization->3,4-Dihydroquinolin-2(1H)-one

Exploratory

An In-depth Technical Guide on the Potential Mechanism of Action of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific studies detailin...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific studies detailing the mechanism of action for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one. Therefore, this guide will focus on the well-documented pharmacological activities of the core scaffold, 3,4-dihydroquinolin-2(1H)-one, to infer potential mechanisms of action for its trimethylated derivative.

Introduction to the 3,4-Dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydro-2(1H)-quinolinone moiety is a key structural feature in a variety of pharmacologically active compounds. This scaffold is versatile and has been successfully incorporated into drugs approved by the FDA, as well as numerous experimental compounds.[1] The biological activities of these compounds are diverse, affecting both central and peripheral tissues. This suggests that substitutions on the quinolinone ring system, such as the trimethylation seen in 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, can significantly influence target specificity and pharmacological effect.

Known Biological Activities and Mechanisms of the 3,4-Dihydroquinolin-2(1H)-one Class

Compounds containing the 3,4-dihydro-2(1H)-quinolinone scaffold have been shown to interact with a range of biological targets. The primary mechanisms of action identified for this class of molecules include:

  • Phosphodiesterase (PDE) Inhibition: Several 3,4-dihydroquinolin-2(1H)-one derivatives are known to inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE, these compounds increase intracellular levels of cAMP and cGMP, leading to a variety of downstream cellular effects, including smooth muscle relaxation, reduced inflammation, and anti-platelet aggregation.

  • Receptor Blockade/Modulation: This scaffold is a common feature in antagonists of several key receptors:

    • β-Adrenergic Receptors: Certain derivatives act as blockers of these receptors, which are involved in regulating cardiac function and blood pressure.[1]

    • Vasopressin Receptors: Antagonism of vasopressin receptors can lead to aquaresis (excretion of water) and has applications in treating hyponatremia and heart failure.[1]

    • Serotonin and Dopamine Receptors: Modulation of these neurotransmitter receptors is a key mechanism for antipsychotic and antidepressant drugs.[1]

  • Thromboxane A2 Synthase Inhibition: Some derivatives have been specifically designed as inhibitors of thromboxane A2 synthase, an enzyme involved in platelet aggregation.[2] This can have antithrombotic effects.

Quantitative Data on Representative 3,4-Dihydroquinolin-2(1H)-one Derivatives

While no quantitative data exists for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, the following table summarizes data for other compounds within this class to provide a comparative context for potential potency.

Compound Class/DerivativeTargetAssayIC50/ActivityReference
1H-imidazol-1-yl-substituted 3,4-dihydroquinolin-2(1H)-onesThromboxane A2 SynthaseIn vitro ADP-induced platelet aggregationSuperior to dazoxiben[2]
Pyridyl-substituted 3,4-dihydroquinolin-2(1H)-onescAMP Phosphodiesterase (human platelet)In vitro PDE inhibition assayMicromolar concentrations[2]
Compound 7e (a specific derivative)Thromboxane A2 SynthaseIn vitro assay1.2 µM[2]
Compound 7e (a specific derivative)cAMP Phosphodiesterase (human platelet)In vitro assay6.4 µM[2]

Potential Signaling Pathways for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Based on the activities of structurally related compounds, a key hypothetical mechanism of action for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one could be the modulation of intracellular cAMP levels via PDE inhibition.

camp_pathway extracellular Extracellular Signal (e.g., Hormone, Neurotransmitter) receptor GPCR extracellular->receptor Binds g_protein G Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates pde Phosphodiesterase (PDE) cellular_response Cellular Response (e.g., Relaxation, Transcription) pka->cellular_response Phosphorylates targets, leading to amp AMP pde->amp Degrades cAMP to quinolinone 4,4,6-Trimethyl-3,4-dihydro- quinolin-2(1H)-one (Hypothetical) quinolinone->pde Inhibits

Caption: Hypothetical mechanism of cAMP signaling modulation.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the precise mechanism of action of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, a systematic experimental approach would be required. The following outlines key experimental protocols that would be employed.

General Experimental Workflow

A typical workflow for characterizing a novel compound like this would involve a multi-stage process from broad screening to specific target validation.

experimental_workflow synthesis Compound Synthesis & Purification screening Broad Phenotypic Screening (e.g., Cell Viability, Reporter Assays) synthesis->screening target_id Target Identification (e.g., Affinity Chromatography, Proteomics) screening->target_id Identifies biological activity biochemical Biochemical Assays (Enzyme Kinetics, Binding Assays) target_id->biochemical Suggests potential targets cellular Cell-Based Assays (Signaling Pathway Analysis, Western Blot) biochemical->cellular Validates target engagement in_vivo In Vivo Models (Animal models of disease) cellular->in_vivo Confirms cellular mechanism in_vivo->biochemical Feedback for optimization

Caption: General experimental workflow for compound characterization.

Detailed Methodologies

A. Phosphodiesterase (PDE) Inhibition Assay

  • Objective: To determine if the compound inhibits the activity of one or more PDE isoforms.

  • Principle: A two-step enzymatic assay. In the first step, PDE hydrolyzes cAMP to 5'-AMP. In the second step, 5'-nucleotidase converts 5'-AMP to adenosine and inorganic phosphate (Pi). The amount of Pi generated is then quantified, typically using a colorimetric method (e.g., Malachite Green assay).

  • Protocol:

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, pH 7.5).

    • Add a known concentration of recombinant human PDE enzyme to wells of a microplate.

    • Add varying concentrations of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one (or a known inhibitor like IBMX as a positive control) to the wells.

    • Initiate the reaction by adding a known concentration of cAMP. Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding a solution containing 5'-nucleotidase. Incubate for a further period (e.g., 15 minutes).

    • Add a colorimetric reagent (e.g., Malachite Green) to detect the generated inorganic phosphate.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

B. Radioligand Receptor Binding Assay

  • Objective: To assess the affinity of the compound for a specific G-protein coupled receptor (GPCR), such as a β-adrenergic or serotonin receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a known high-affinity binder) for binding to the receptor.

  • Protocol:

    • Prepare cell membranes from a cell line overexpressing the target receptor.

    • In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors), and varying concentrations of the unlabeled test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the Ki (inhibitory constant).

C. Cellular cAMP Accumulation Assay

  • Objective: To measure the effect of the compound on intracellular cAMP levels in whole cells.

  • Principle: A cell-based assay, often using ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) technology, to quantify the amount of cAMP produced by cells following treatment.

  • Protocol:

    • Plate cells (e.g., HEK293 cells) in a multi-well plate and grow to confluency.

    • Pre-treat the cells with varying concentrations of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one for a defined period.

    • Stimulate the cells with an agonist (e.g., forskolin to directly activate adenylyl cyclase) to induce cAMP production.

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP in the lysate using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • Analyze the data to determine the compound's effect on cAMP accumulation, which can indicate PDE inhibition or receptor modulation.

Conclusion

While the specific mechanism of action for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one remains to be elucidated through empirical research, the extensive studies on the 3,4-dihydro-2(1H)-quinolinone scaffold provide a strong foundation for forming hypotheses. The most probable mechanisms involve the modulation of key signaling pathways through the inhibition of phosphodiesterases or interaction with G-protein coupled receptors. The experimental protocols outlined in this guide provide a clear roadmap for future research to precisely define the pharmacological profile of this compound, which is essential for any potential therapeutic development.

References

Foundational

An In-depth Technical Guide to the Physical Properties of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a summary of the known physical properties of the compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The dihydroquinolin-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of the compound 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The dihydroquinolin-2(1H)-one scaffold is a significant structural motif in medicinal chemistry, appearing in numerous bioactive compounds and natural products.[1] Understanding the physical properties of its derivatives is crucial for drug discovery and development, influencing factors such as solubility, formulation, and pharmacokinetic profiles.

While specific experimental data for many physical properties of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one are not extensively reported in publicly available literature, this guide compiles the confirmed information and provides predicted spectroscopic characteristics based on its structure.

Core Physical and Chemical Data

The fundamental molecular properties of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one have been established. This information is essential for stoichiometric calculations, high-resolution mass spectrometry, and compound registration.

PropertyValueReference
CAS Number 181122-00-9[2][3][4]
Molecular Formula C₁₂H₁₅NO[2]
Molecular Weight 189.25 g/mol [2]

Spectroscopic Characterization

Detailed experimental spectra for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one are not published in the reviewed literature. However, based on the chemical structure and data from analogous compounds, a set of predicted spectroscopic features can be outlined. These predictions are valuable for researchers in identifying and characterizing this molecule.

Predicted Spectroscopic Features

The diagram below illustrates the structure of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and highlights the expected regions for key signals in IR, ¹H NMR, and ¹³C NMR spectroscopy.

Predicted spectroscopic features based on molecular structure.

Experimental Protocols

While specific experimental reports for this molecule are scarce, the following section details generalized protocols for the characterization of dihydroquinolin-2(1H)-one derivatives, adapted from methodologies reported for similar compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard : Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • Analysis : Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis : Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

Workflows in Dihydroquinolin-2(1H)-one Research

The synthesis and analysis of novel dihydroquinolin-2(1H)-one derivatives are central to their application in drug discovery. The general workflow involves synthesis, purification, and comprehensive characterization to confirm the structure and purity before proceeding to biological evaluation.

G cluster_char Characterization Techniques start Precursors (e.g., N-Arylamides) synthesis Annulation Reaction (e.g., Radical, Photochemical, or Electrophilic Cyclization) start->synthesis Reagents, Catalyst workup Reaction Workup & Crude Product Isolation synthesis->workup purification Purification (e.g., Flash Column Chromatography) workup->purification characterization Structural Characterization purification->characterization Pure Compound purity Purity Analysis (e.g., HPLC/GC) characterization->purity Confirmed Structure NMR NMR ('H, '³C) characterization->NMR MS HRMS characterization->MS IR IR Spectroscopy characterization->IR bioassay Biological Evaluation (e.g., Kinase Assays) purity->bioassay >95% Purity

General workflow for the synthesis and characterization of dihydroquinolin-2(1H)-ones.

This workflow highlights the critical steps from starting materials to a fully characterized compound ready for biological screening. The development of efficient and mild synthetic methods for dihydroquinolin-2(1H)-ones is an active area of research, with strategies including electrophilic, radical-initiated, and photochemical cyclizations being prominent.[1] The choice of method depends on the desired substitution pattern and functional group tolerance.

References

Exploratory

An In-depth Technical Guide to the Solubility of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of the compound 4,4,6-trimethyl-3,4-dihydroquin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of the compound 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed experimental protocols and theoretical frameworks that researchers can employ to generate such data in a laboratory setting.

Introduction to 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the dihydroquinolinone class. Its chemical structure, featuring both a lactam ring and a substituted aromatic moiety, suggests a moderate polarity. The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and various applications in medicinal chemistry and materials science. Understanding its solubility behavior is essential for designing efficient reaction conditions, developing crystallization processes, and formulating drug delivery systems.

Compound Properties:

  • Molecular Formula: C₁₂H₁₅NO[1]

  • Molecular Weight: 189.25 g/mol [1]

  • CAS Number: 181122-00-9[1]

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The overall polarity of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one is influenced by the polar lactam group and the nonpolar trimethyl-substituted aromatic ring. Therefore, it is expected to exhibit varying degrees of solubility in a range of organic solvents.

Factors influencing solubility include:

  • Solvent Polarity: Solvents are broadly classified as polar (protic and aprotic) and nonpolar. The presence of the amide group in the target molecule suggests potential for hydrogen bonding with protic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship is crucial for crystallization processes.

  • Crystalline Structure: The lattice energy of the solid form of the compound will affect its solubility.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one in Various Organic Solvents

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
e.g., MethanolPolar Protic25Data to be determinedData to be determined
e.g., EthanolPolar Protic25Data to be determinedData to be determined
e.g., AcetonePolar Aprotic25Data to be determinedData to be determined
e.g., DichloromethanePolar Aprotic25Data to be determinedData to be determined
e.g., TolueneNonpolar25Data to be determinedData to be determined
e.g., HexaneNonpolar25Data to be determinedData to be determined

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

4.1. Materials and Equipment

  • 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B  Add excess solute to solvent in a sealed vial C Phase Separation (Centrifugation) B->C  Shake at a constant temperature for 24-48 hours D Sample Withdrawal and Filtration C->D  Separate solid from the supernatant E Dilution of Saturated Solution D->E  Withdraw a known volume of the supernatant  and filter to remove undissolved particles F Quantitative Analysis (e.g., HPLC) E->F  Dilute the filtered sample to a known concentration  within the calibration range G Solubility Calculation F->G  Determine the concentration of the diluted sample

Caption: Experimental workflow for solubility determination.

4.3. Detailed Step-by-Step Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (compatible with the solvent) to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one. A calibration curve should be prepared using standard solutions of the compound in the respective solvent.

  • Solubility Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Conclusion

The solubility of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one in organic solvents is a fundamental property that influences its handling and application. While specific data is not currently widespread, the experimental protocol detailed in this guide provides a robust framework for researchers to determine these crucial parameters. The systematic application of the shake-flask method, coupled with accurate analytical techniques, will enable the generation of reliable solubility data, thereby facilitating further research and development involving this compound.

References

Exploratory

An In-depth Technical Guide to the Discovery and History of Trimethyl-dihydroquinolinones

For Researchers, Scientists, and Drug Development Professionals Abstract Trimethyl-dihydroquinolinones, a class of heterocyclic compounds, have a rich history rooted in the foundational principles of organic synthesis. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl-dihydroquinolinones, a class of heterocyclic compounds, have a rich history rooted in the foundational principles of organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical synthesis, physicochemical properties, and evolving biological significance of these molecules. Initially recognized for their utility in industrial applications as antioxidants, recent research has unveiled the potential of trimethyl-dihydroquinolinone derivatives as modulators of key cellular signaling pathways implicated in inflammation and oxidative stress, namely the NF-κB and Nrf2 pathways. This document details the seminal synthetic methodologies, presents a consolidation of quantitative data, and describes the mechanisms of action that are of increasing interest to the drug development community.

Discovery and Historical Context

The story of trimethyl-dihydroquinolinones is intrinsically linked to the broader history of quinoline synthesis, a field that blossomed in the late 19th century. The first synthesis of the parent compound of this class, 2,2,4-trimethyl-1,2-dihydroquinoline, is a variation of the Doebner-von Miller reaction , first described in the early 1880s. This reaction provided a method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.

The specific reaction of aniline with acetone, which produces 2,2,4-trimethyl-1,2-dihydroquinoline, was historically referred to as the synthesis of "acetone anil ".[1] This process involves the acid-catalyzed condensation of aniline with acetone. The reaction is understood to proceed through the formation of α,β-unsaturated ketone intermediates from the self-condensation of acetone, which then react with aniline in a manner analogous to the Doebner-von Miller pathway.[2] For many years, the primary application of 2,2,4-trimethyl-1,2-dihydroquinoline and its oligomers was as a potent antioxidant in the rubber and plastics industries, where it is valued for its ability to prevent degradation caused by thermal oxidation.[3][4] More recently, the focus has shifted towards the pharmacological potential of this scaffold, with derivatives being investigated for their antioxidant and anti-inflammatory properties in biological systems.

Physicochemical and Spectroscopic Properties

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a solid at room temperature with a light tan appearance. It is largely insoluble in water but shows good solubility in various organic solvents. A summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinoline
PropertyValueReference(s)
Molecular FormulaC₁₂H₁₅N[4]
Molar Mass173.25 g/mol [4][5]
AppearanceLight tan solid[4]
Melting Point48 °C[4]
Boiling Point260 °C[4]
Density1.042 g/cm³ at 20°C[4]
Water Solubility< 1 mg/L[4]
SolubilitySoluble in ethanol, acetone, benzene[4]
Table 2: Spectroscopic Data for 2,2,4-Trimethyl-1,2-dihydroquinoline
SpectroscopyDataReference(s)
¹H NMR Awaiting specific chemical shift assignments from definitive sources.
¹³C NMR Awaiting specific chemical shift assignments from definitive sources.
IR (KBr Pellet) Characteristic peaks can be viewed in various spectral databases.[1]
Mass Spec (EI) Key fragments and molecular ion peak confirm the structure.[5]

Synthesis of Trimethyl-dihydroquinolinones

The primary industrial and laboratory synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline is achieved through the acid-catalyzed reaction of aniline with acetone. This reaction is a classic example of the Doebner-von Miller synthesis.

Reaction Mechanism: Doebner-von Miller Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

The reaction proceeds in several steps, initiated by the acid-catalyzed self-condensation of acetone to form mesityl oxide (an α,β-unsaturated ketone). Aniline then undergoes a conjugate addition to mesityl oxide, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to yield the final dihydroquinoline product.

Doebner_von_Miller cluster_0 Step 1: Formation of Mesityl Oxide cluster_1 Step 2: Formation of Dihydroquinoline Acetone1 Acetone Diacetone_alcohol Diacetone Alcohol Acetone1->Diacetone_alcohol Aldol Condensation Acetone2 Acetone Acetone2->Diacetone_alcohol Mesityl_oxide Mesityl Oxide (α,β-unsaturated ketone) Diacetone_alcohol->Mesityl_oxide Dehydration (-H₂O) Aniline Aniline Conjugate_adduct Conjugate Adduct Aniline->Conjugate_adduct Michael Addition Cyclized_intermediate Cyclized Intermediate Conjugate_adduct->Cyclized_intermediate Intramolecular Cyclization TMQ 2,2,4-Trimethyl-1,2- dihydroquinoline Cyclized_intermediate->TMQ Dehydration (-H₂O) Mesityl_oxide_ref Mesityl Oxide

Doebner-von Miller synthesis of TMQ.
Detailed Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

The following protocol is a generalized procedure based on literature descriptions of the Doebner-von Miller reaction for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.[6]

Materials:

  • Aniline

  • Acetone

  • Acid catalyst (e.g., hydrochloric acid, iodine, or a solid acid catalyst)

  • Solvent (optional, e.g., toluene)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge aniline and the acid catalyst. If a solvent is used, it should also be added at this stage.

  • Addition of Acetone: Heat the mixture to the desired reaction temperature (typically between 100-150°C). Slowly add acetone to the reaction mixture over several hours. The slow addition helps to control the exothermic nature of the reaction and can improve the yield of the monomeric product over polymeric byproducts.

  • Reaction Monitoring: After the addition of acetone is complete, continue to stir the reaction mixture at the elevated temperature for an additional period (e.g., 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Biological Activity and Drug Development Potential

While initially explored for its industrial antioxidant properties, recent research has illuminated the potential of trimethyl-dihydroquinolinone derivatives in a therapeutic context. The core structure serves as a scaffold for the development of compounds with significant antioxidant and anti-inflammatory activities.

Antioxidant and Hepatoprotective Effects

Derivatives of trimethyl-dihydroquinolinone, particularly those with hydroxyl substitutions on the aromatic ring, have demonstrated potent antioxidant and hepatoprotective effects. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to mitigate acetaminophen-induced liver injury in animal models.[7] This protective effect is attributed to its ability to reduce oxidative stress.

Table 3: Antioxidant Activity of Trimethyl-dihydroquinolinone Derivatives
CompoundAssayIC₅₀ ValueReference(s)
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineDPPH Radical ScavengingData not available
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineABTS Radical ScavengingData not available

Note: While the antioxidant activity is well-documented qualitatively, specific IC₅₀ values for the parent compound and its key derivatives in standard assays like DPPH and ABTS are not consistently reported in the literature reviewed.

Modulation of Inflammatory and Oxidative Stress Pathways

The therapeutic potential of trimethyl-dihydroquinolinone derivatives appears to be mediated through their interaction with key cellular signaling pathways that regulate inflammation and the response to oxidative stress.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Studies on hydroxylated trimethyl-dihydro- and tetrahydroquinoline derivatives have shown that they can suppress the inflammatory response by downregulating the expression of NF-κB.[8] The proposed mechanism involves the reduction of oxidative stress, which in turn leads to a decrease in the activation of the NF-κB pathway. This results in reduced transcription of pro-inflammatory cytokines.[9]

NF_kB_Inhibition cluster_pathway Canonical NF-κB Pathway cluster_inhibition Inhibition by Hydroxy-TMHQ Derivatives Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB (cytoplasmic) IKK->IkB_NFkB phosphorylates p_IkB p-IκB IkB_NFkB->p_IkB NFkB_nuc NF-κB (nuclear) p_IkB->NFkB_nuc IκB degradation, NF-κB translocation Inflammation Pro-inflammatory Gene Transcription NFkB_nuc->Inflammation activates TMHQ 6-Hydroxy-TMHQ Derivatives Oxidative_Stress Oxidative Stress TMHQ->Oxidative_Stress reduces Oxidative_Stress->IKK activates

Proposed mechanism of NF-κB pathway modulation.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation. In response to oxidative stress, Keap1 is modified, allowing Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of a wide array of antioxidant and cytoprotective genes.

Research on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated its ability to upregulate the mRNA expression of Nrf2 and its downstream antioxidant genes.[10] This suggests that these compounds can enhance the endogenous antioxidant defenses of the cell, contributing to their protective effects against oxidative stress-induced damage.

Nrf2_Activation cluster_pathway Nrf2 Antioxidant Response Pathway cluster_activation Activation by Hydroxy-TMHQ Derivatives Keap1_Nrf2 Keap1-Nrf2 (cytoplasmic) Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination Nrf2_nuc Nrf2 (nuclear) Keap1_Nrf2->Nrf2_nuc Nrf2 stabilization & translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes activates TMHQ 6-Hydroxy-TMHQ Derivatives TMHQ->Keap1_Nrf2 may inhibit Keap1-mediated degradation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 inhibits Keap1-mediated degradation

Proposed mechanism of Nrf2 pathway activation.

Conclusion and Future Directions

Trimethyl-dihydroquinolinones have traversed a remarkable path from their origins as products of classical organic synthesis to their current status as promising scaffolds for drug discovery. Their well-established antioxidant properties, coupled with the emerging understanding of their ability to modulate the NF-κB and Nrf2 signaling pathways, position them as a class of compounds with significant therapeutic potential. Future research should focus on elucidating the precise molecular targets of these compounds within these pathways, optimizing their structure-activity relationships for enhanced potency and selectivity, and further evaluating their efficacy and safety in preclinical models of inflammatory and oxidative stress-related diseases. The journey of trimethyl-dihydroquinolinones from industrial additives to potential pharmaceuticals underscores the enduring value of exploring the biological activities of well-established chemical entities.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, a substituted dihydroquinolinone der...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, a substituted dihydroquinolinone derivative. Dihydroquinolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds. The protocol outlined below describes a two-step synthetic route commencing with the conjugate addition of p-toluidine to methyl methacrylate, followed by an acid-catalyzed intramolecular cyclization. This application note includes comprehensive experimental procedures, data presentation tables for experimental results, and a visual representation of the experimental workflow.

Introduction

The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure in medicinal chemistry, forming the basis for a number of therapeutic agents. The strategic placement of methyl groups on this scaffold can significantly influence the molecule's pharmacological properties, including its metabolic stability, binding affinity, and overall efficacy. This protocol details a reliable method for the synthesis of the novel compound 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, providing a valuable resource for researchers engaged in the design and synthesis of new chemical entities for drug discovery.

Synthesis Pathway

The synthesis of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one is proposed to proceed via a two-step sequence. The first step involves a Michael addition of 4-methylaniline (p-toluidine) to methyl methacrylate to yield methyl 3-(4-methylanilino)-3-methylbutanoate. The subsequent step is an acid-catalyzed intramolecular Friedel-Crafts acylation (cyclization) of the intermediate to afford the final product.

A p-Toluidine + Methyl Methacrylate B Step 1: Michael Addition A->B C Methyl 3-(4-methylanilino)-3-methylbutanoate B->C D Step 2: Acid-Catalyzed Cyclization C->D E 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one D->E F Purification E->F G Characterization F->G

Caption: Proposed synthetic pathway for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(4-methylanilino)-3-methylbutanoate

Materials:

  • p-Toluidine

  • Methyl methacrylate

  • Methanol (MeOH)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (1.0 eq) in a minimal amount of methanol.

  • To this solution, add methyl methacrylate (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 3-(4-methylanilino)-3-methylbutanoate.

Step 2: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Materials:

  • Methyl 3-(4-methylanilino)-3-methylbutanoate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add methyl 3-(4-methylanilino)-3-methylbutanoate (1.0 eq).

  • Add polyphosphoric acid (10-20 eq by weight) or Eaton's reagent.

  • Heat the mixture with vigorous stirring at 100-120 °C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture into a beaker of ice-water with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one.

Data Presentation

The following tables should be used to record the experimental data for each synthetic step.

Table 1: Reagent and Reaction Data for Step 1

ReagentMolar Mass ( g/mol )EquivalentsAmount (g or mL)Moles (mol)
p-Toluidine107.151.0
Methyl methacrylate100.121.2
Glacial acetic acid60.050.1
Product Yield (g) Yield (%) Appearance Characterization
Methyl 3-(4-methylanilino)-3-methylbutanoate

Table 2: Reagent and Reaction Data for Step 2

ReagentMolar Mass ( g/mol )EquivalentsAmount (g or mL)Moles (mol)
Methyl 3-(4-methylanilino)-3-methylbutanoate221.301.0
Polyphosphoric acid--
Product Yield (g) Yield (%) Appearance Characterization
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Visualization of Experimental Workflow

cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Cyclization to Final Product A Mix p-Toluidine, Methyl Methacrylate, and Acetic Acid in Methanol B Reflux for 12-24h A->B C Evaporate Methanol B->C D Work-up with Diethyl Ether, NaHCO3, and Brine C->D E Dry and Concentrate D->E F Purify by Column Chromatography E->F G Heat Intermediate with Polyphosphoric Acid H Quench with Ice-Water G->H I Neutralize with NaHCO3 H->I J Extract with Dichloromethane I->J K Dry and Concentrate J->K L Recrystallize K->L

Application

Asymmetric Synthesis of Chiral Dihydroquinolinones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of contemporary methods for the asymmetric synthesis of chiral dihydroquinolinones, a scaffold of signif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methods for the asymmetric synthesis of chiral dihydroquinolinones, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules. This document outlines key catalytic systems, presents comparative data, and offers detailed experimental protocols for reproducible synthesis.

Introduction

Chiral 3,4-dihydroquinolin-2-ones are crucial structural motifs found in a wide array of natural products and pharmaceuticals. The stereoselective construction of these heterocyclic compounds is a pivotal challenge in modern organic synthesis. This document details three prominent and effective strategies for achieving high enantioselectivity: organocatalytic [4+2] cyclization, chiral phosphoric acid-catalyzed intramolecular aza-Michael addition, and palladium-catalyzed decarboxylative [4+2] cycloaddition.

Organocatalytic Asymmetric [4+2] Cyclization

This approach utilizes a bifunctional squaramide-based organocatalyst to facilitate the enantioselective [4+2] cyclization of 2-amino-β-nitrostyrenes with azlactones. This method is notable for its ability to construct complex chiral 3,4-dihydroquinolin-2-ones, including those with tetrasubstituted carbon stereocenters.

Data Presentation
Entry2-Amino-β-nitrostyrene (1)Azlactone (2)Yield (%)[1]dr[1]ee (%)[1]
1R¹=HR²=Ph, R³=H9519:197
2R¹=HR²=4-MeC₆H₄, R³=H9218:196
3R¹=HR²=4-FC₆H₄, R³=H9019:195
4R¹=HR²=4-ClC₆H₄, R³=H8817:194
5R¹=HR²=4-BrC₆H₄, R³=H8516:193
6R¹=HR²=2-Thienyl, R³=H8215:190
7R¹=5-ClR²=Ph, R³=H9319:196
8R¹=5-BrR²=Ph, R³=H9118:195
Experimental Protocol: Squaramide-Catalyzed [4+2] Cyclization[1]
  • Preparation: To a dried Schlenk tube, add the bifunctional squaramide organocatalyst (Ic) (0.010 mmol, 10 mol%).

  • Reagent Addition: Add 2-amino-β-nitrostyrene (1a) (0.10 mmol, 1.0 equiv) and azlactone (2) (0.15 mmol, 1.5 equiv).

  • Solvent and Temperature: Add chloroform (CHCl₃, 0.50 mL) and cool the reaction mixture to the specified temperature (ranging from -60 °C to 0 °C).

  • Reaction Monitoring: Stir the reaction at this temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3,4-dihydroquinolin-2-one.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Determine the enantiomeric excess of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).

Logical Relationship Diagram

cluster_0 Squaramide-Catalyzed [4+2] Cyclization 2-Amino-β-nitrostyrene 2-Amino-β-nitrostyrene Intermediate Complex Intermediate Complex 2-Amino-β-nitrostyrene->Intermediate Complex Azlactone Azlactone Azlactone->Intermediate Complex Squaramide Catalyst Squaramide Catalyst Squaramide Catalyst->Intermediate Complex activates Chiral Dihydroquinolinone Chiral Dihydroquinolinone Intermediate Complex->Chiral Dihydroquinolinone [4+2] Cyclization

Caption: Squaramide-catalyzed [4+2] cycloaddition workflow.

Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Addition

This method provides access to chiral 2-substituted 2,3-dihydro-4-quinolones through an intramolecular aza-Michael addition of N-unprotected 2-aminophenyl vinyl ketones, catalyzed by a chiral phosphoric acid (CPA). This protecting-group-free approach is highly efficient and enantioselective.

Data Presentation
EntryR group in 2-aminophenyl vinyl ketoneYield (%)ee (%)
1Ph9596
24-MeC₆H₄9395
34-MeOC₆H₄9697
44-FC₆H₄9294
54-ClC₆H₄9093
64-BrC₆H₄8892
72-Naphthyl9495
82-Thienyl8590
Experimental Protocol: CPA-Catalyzed Intramolecular Aza-Michael Addition
  • Preparation: In a dry reaction vial, dissolve the N-unprotected 2-aminophenyl vinyl ketone (0.2 mmol, 1.0 equiv) in the specified solvent (e.g., toluene, 2.0 mL).

  • Catalyst Addition: Add the chiral phosphoric acid catalyst (5 mol%).

  • Reaction Conditions: Stir the mixture at the optimized temperature (e.g., room temperature or 50 °C) for the specified duration (typically 24 hours).

  • Monitoring: Monitor the reaction's progress using TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure chiral 2,3-dihydro-4-quinolone.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Catalytic Cycle Diagram

cluster_1 CPA-Catalyzed Aza-Michael Addition CPA Chiral Phosphoric Acid Activated_Complex Protonated Intermediate CPA->Activated_Complex Protonation Substrate 2-Aminophenyl Vinyl Ketone Substrate->Activated_Complex Cyclization Intramolecular Aza-Michael Addition Activated_Complex->Cyclization Product_Complex Product-Catalyst Complex Cyclization->Product_Complex Product_Complex->CPA Catalyst Regeneration Product Chiral Dihydroquinolone Product_Complex->Product

Caption: Catalytic cycle for CPA-mediated aza-Michael addition.

Palladium-Catalyzed Decarboxylative [4+2] Cycloaddition

This strategy employs a palladium catalyst with a P-chiral monophosphorus ligand (BI-DIME) to achieve a stereoselective decarboxylative [4+2] cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids. This reaction furnishes structurally diverse 3,4-dihydroquinolin-2-ones with two adjacent stereocenters in high yields and stereoselectivities.[2][3]

Data Presentation
Entry4-Vinyl Benzoxazinanone (R¹)Carboxylic Acid (R²)Yield (%)[3]dr[3]ee (%)[3]
1HPhenylacetic acid98>99:197
2H4-Methoxyphenylacetic acid95>99:196
3H4-Chlorophenylacetic acid9298:295
4H2-Thienylacetic acid88>99:194
55-MePhenylacetic acid96>99:197
65-ClPhenylacetic acid9097:395
7HCyclohexanecarboxylic acid85>99:192
8HIsovaleric acid82>99:190
Experimental Protocol: Palladium-Catalyzed Decarboxylative Cycloaddition[3]
  • Catalyst Pre-formation: In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and the BI-DIME ligand (5.5 mol%) to a Schlenk tube. Add mesitylene (1.0 mL) and stir the mixture at room temperature for 20 minutes.

  • Reagent Addition: Add the 4-vinyl benzoxazinanone (0.1 mmol, 1.0 equiv), the carboxylic acid (0.12 mmol, 1.2 equiv), and Cs₂CO₃ (0.15 mmol, 1.5 equiv).

  • Reaction Conditions: Seal the tube and stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the 3,4-dihydroquinolin-2-one.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Experimental Workflow Diagram

cluster_2 Pd-Catalyzed Cycloaddition Workflow Start Start Catalyst_Prep Catalyst Pre-formation (Pd₂(dba)₃ + BI-DIME in Mesitylene) Start->Catalyst_Prep Reagent_Add Add Substrates and Base (Benzoxazinanone, Carboxylic Acid, Cs₂CO₃) Catalyst_Prep->Reagent_Add Reaction Heat Reaction Mixture (e.g., 80 °C) Reagent_Add->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool, Filter through Celite Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Determine dr and ee by HPLC Purification->Analysis End End Analysis->End

Caption: Workflow for Pd-catalyzed decarboxylative cycloaddition.

References

Method

The 3,4-Dihydroquinolin-2(1H)-one Scaffold: A Privileged Structure in Medicinal Chemistry with Diverse Therapeutic Applications

Introduction: The 3,4-dihydroquinolin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," this motif is present in a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 3,4-dihydroquinolin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," this motif is present in a variety of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its rigid, bicyclic framework provides a versatile template for the design and development of novel therapeutic agents targeting a range of diseases. While specific medicinal chemistry applications for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one are not extensively documented in publicly available literature, the broader class of 3,4-dihydro-2(1H)-one derivatives has been successfully utilized in the development of FDA-approved drugs and numerous investigational agents.[1] This document will detail the known applications of the 3,4-dihydroquinolin-2(1H)-one scaffold, providing insights into its therapeutic potential and methodologies for its use in drug discovery.

Applications in Medicinal Chemistry

The versatility of the 3,4-dihydroquinolin-2(1H)-one scaffold has led to its exploration in various therapeutic areas. Key applications include its use in the development of agents for cardiovascular diseases, central nervous system disorders, and oncology.

Cardiovascular Applications:

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been successfully developed as cardiovascular agents, primarily through the inhibition of phosphodiesterase (PDE) enzymes. Cilostazol, a notable example, is a selective PDE3 inhibitor that exhibits antiplatelet and vasodilatory effects, and is used to treat intermittent claudication.[1] The inhibition of cAMP-specific PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various cellular functions.[3]

Another important cardiovascular application is the development of β-adrenergic receptor antagonists. Carteolol, which contains the 3,4-dihydroquinolin-2(1H)-one moiety, is a non-selective beta-blocker used in the treatment of glaucoma.[1]

Central Nervous System (CNS) Applications:

The 3,4-dihydroquinolin-2(1H)-one scaffold is a key component of several drugs targeting the CNS. Aripiprazole, an atypical antipsychotic, features this core structure and exhibits partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A receptors.[1] This multi-target engagement allows for the effective management of schizophrenia and bipolar disorder. Furthermore, various derivatives have been investigated for their potential as antidepressants and sigma receptor agonists.[4][5]

Anticancer Applications:

A growing body of research has highlighted the potential of 3,4-dihydroquinolin-2(1H)-one derivatives as anticancer agents. These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer progression, such as the VEGFR-2 pathway.[6][7] The inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The following tables summarize the in vitro biological activities of representative 3,4-dihydroquinolin-2(1H)-one derivatives.

Table 1: Anticancer Activity of Dihydroquinolinone Derivatives

Compound Cell Line IC50 (µM) Reference
D13 (a quinoline-sulfonamide derivative) HeLa 1.34 [7]
3c (a 3,4-diaryl-1,2,3,4-tetrahydroquinoline) H460 (lung carcinoma) 4.9 ± 0.7 [8]
3c (a 3,4-diaryl-1,2,3,4-tetrahydroquinoline) A-431 (skin carcinoma) 2.0 ± 0.9 [8]

| 3c (a 3,4-diaryl-1,2,3,4-tetrahydroquinoline) | HT-29 (colon adenocarcinoma) | 4.4 ± 1.3 |[8] |

Table 2: Phosphodiesterase (PDE) Inhibitory Activity of Dihydroquinolinone Derivatives

Compound Target IC50 (nM) Reference
14b (a dihydroquinolin-2(1H)-one derivative) PDE5A 3 [9]
7e (a 1H-imidazol-1-yl-substituted derivative) TXA2 Synthase 1200 [3]

| 7e (a 1H-imidazol-1-yl-substituted derivative) | cAMP PDE | 6400 |[3] |

Experimental Protocols

1. General Synthesis of 3,4-Dihydro-2(1H)-one Derivatives

A common method for the synthesis of the 3,4-dihydro-2(1H)-one scaffold involves the intramolecular Friedel-Crafts cyclization of N-phenyl-3-halopropionamides.

  • Step 1: Acylation of an Aniline Derivative. To a solution of the desired aniline in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of a 3-halopropionyl chloride (e.g., 3-chloropropionyl chloride) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then washed with a mild base (e.g., saturated sodium bicarbonate solution), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the N-aryl-3-halopropionamide.

  • Step 2: Intramolecular Friedel-Crafts Cyclization. The N-aryl-3-halopropionamide is treated with a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., nitrobenzene, dichloromethane) at elevated temperatures. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by carefully adding ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired 3,4-dihydro-2(1H)-one derivative.

2. In Vitro Anticancer Activity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized dihydroquinolinone derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with cell culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aniline Aniline Derivative Acylation Acylation Aniline->Acylation Halopropionyl_Chloride 3-Halopropionyl Chloride Halopropionyl_Chloride->Acylation N_Aryl_Halopropionamide N-Aryl-3-halopropionamide Acylation->N_Aryl_Halopropionamide Friedel_Crafts Friedel-Crafts Cyclization N_Aryl_Halopropionamide->Friedel_Crafts Dihydroquinolinone 3,4-Dihydro-2(1H)-one Derivative Friedel_Crafts->Dihydroquinolinone MTT_Assay MTT Assay Dihydroquinolinone->MTT_Assay Cell_Culture Cancer Cell Lines Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination

Caption: General workflow for the synthesis and in vitro anticancer evaluation of 3,4-dihydro-2(1H)-one derivatives.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Dihydroquinolinone Dihydroquinolinone Derivative Dihydroquinolinone->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and a potential point of inhibition by dihydroquinolinone derivatives.

cAMP_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Cellular_Response Cellular Response (e.g., vasodilation) PKA->Cellular_Response AMP AMP PDE->AMP Hydrolyzes to Dihydroquinolinone Dihydroquinolinone Derivative (e.g., Cilostazol) Dihydroquinolinone->PDE Inhibits

Caption: The cAMP signaling pathway, illustrating the mechanism of action for PDE-inhibiting dihydroquinolinone derivatives.

References

Application

Application Notes and Protocols: 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one as a Putative Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive overview of the methodologies to evaluate the potential of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the methodologies to evaluate the potential of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one as a tubulin polymerization inhibitor. While limited direct data exists for this specific compound, this document outlines the synthesis and detailed protocols for its characterization based on established assays for analogous compounds, such as other dihydroquinolinone derivatives that have shown anti-cancer and tubulin-inhibiting activities. The provided protocols and hypothetical data serve as a guide for the investigation of this compound's potential as a novel anti-cancer agent.

Introduction to Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules is a key target for cancer chemotherapy.[3] Tubulin polymerization inhibitors disrupt this dynamic process, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] These inhibitors are broadly classified as microtubule-stabilizing or -destabilizing agents.[3] The dihydroquinolinone scaffold has been identified in compounds with cytotoxic and tubulin polymerization inhibitory effects, making 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one a compound of interest for investigation.[4][5]

Mechanism of Action

Tubulin inhibitors typically bind to specific sites on the tubulin protein, such as the colchicine, vinca alkaloid, or taxane binding sites.[6][7] By binding to these sites, they can prevent the polymerization of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3][8]

Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

The synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one can be approached through various established methods for dihydroquinolinone synthesis.[9][10] A plausible synthetic route is a variation of the Conrad-Limpach reaction or a metal-catalyzed cyclization. A potential domino reaction approach could also be employed for an efficient synthesis.[10]

In Vitro Evaluation of Tubulin Polymerization Inhibition

Fluorescence-Based Tubulin Polymerization Assay

This assay is a sensitive method to monitor the effect of a compound on the polymerization of purified tubulin in real-time.[1][11] The assay measures the increase in fluorescence of a reporter dye that binds preferentially to polymerized microtubules.[1]

Protocol:

  • Reagent Preparation:

    • Prepare a 10x stock solution of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one in DMSO. Further dilute in General Tubulin Buffer to desired concentrations.

    • Prepare 10x stock solutions of positive controls (e.g., 100 µM Nocodazole as an inhibitor, 100 µM Paclitaxel as a stabilizer) and a vehicle control (DMSO in General Tubulin Buffer).[1]

    • On ice, prepare the tubulin reaction mix with a final concentration of 2 mg/mL purified tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[1]

  • Assay Procedure:

    • Add 5 µL of the 10x test compound, controls, or vehicle to the wells of a pre-warmed 96-well plate.[1]

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[1]

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every minute for 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Determine the maximum polymerization rate (Vmax) and the maximum polymer mass.

    • Calculate the IC50 value by plotting the Vmax or maximum polymer mass against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Hypothetical Data for In Vitro Tubulin Polymerization Assay
CompoundIC50 (µM) for Tubulin Polymerization Inhibition
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one8.5
Nocodazole (Positive Control)2.3
Vehicle (DMSO)No Inhibition

Cell-Based Assays for Biological Activity

Cell Viability Assay (MTT or CCK-8 Assay)

This assay determines the effect of the compound on the viability and proliferation of cancer cells.[12][13]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with serial dilutions of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and incubate for 48-72 hours.[15]

  • Assay: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours.[13][14]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

Hypothetical Anti-proliferative Activity Data
Cell LineCancer TypeIC50 (µM) of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
HeLaCervical Cancer5.2
MCF-7Breast Cancer7.8
A549Lung Cancer6.5
Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.[12]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.[12]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[12]

  • Staining: Stain the cells with a solution containing Propidium Iodide (PI) and RNase A.[12]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Hypothetical Cell Cycle Analysis Data
Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control552520
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one (5 µM)151075
Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the compound's effect on the microtubule network within cells.[12]

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips and treat with the compound for 18-24 hours.[11]

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent-based buffer.[11]

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Visualizations

Signaling Pathway and Experimental Workflows

G cluster_pathway Putative Signaling Pathway of Tubulin Polymerization Inhibitor A 4,4,6-Trimethyl-3,4- dihydroquinolin-2(1H)-one B Binds to β-tubulin (e.g., Colchicine Site) A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Dysfunction D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Putative signaling pathway of a tubulin polymerization inhibitor.

G cluster_workflow Experimental Workflow for Inhibitor Characterization A Synthesis of 4,4,6-Trimethyl-3,4- dihydroquinolin-2(1H)-one B In Vitro Tubulin Polymerization Assay A->B D Cell Viability Assay (e.g., MTT) A->D C Determine IC50 for Tubulin Polymerization B->C H Confirmation of Mechanism of Action C->H E Determine Anti-proliferative IC50 in Cancer Cells D->E F Cell Cycle Analysis E->F G Immunofluorescence of Microtubules E->G F->H G->H

Caption: Experimental workflow for inhibitor characterization.

Conclusion

The provided protocols and hypothetical data outline a comprehensive strategy for the evaluation of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one as a novel tubulin polymerization inhibitor. These established methodologies will enable researchers to thoroughly characterize its biochemical and cellular activities and assess its potential as a lead compound for the development of new anti-cancer therapeutics. Further studies would be required to confirm the binding site and to evaluate the in vivo efficacy and toxicity of this compound.

References

Method

Application Note: Analytical Methods for the Characterization of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals. Introduction 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the dihydroquinolinone class. This structural moti...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the dihydroquinolinone class. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[1][2] Accurate and comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of such compounds, ensuring reliable data for further research and development. This document provides detailed protocols for the primary analytical techniques used to characterize 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.

Key Analytical Techniques

A multi-faceted analytical approach is essential for the unambiguous characterization of novel chemical entities. The combination of spectroscopic and chromatographic techniques provides complementary information regarding molecular structure, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of a compound by providing detailed information about the carbon-hydrogen framework.[3][4] For 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, ¹H NMR will identify the number and connectivity of protons, while ¹³C NMR will identify the carbon skeleton.

Predicted NMR Data

The following tables summarize the predicted chemical shifts for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, based on its structure and data from similar compounds.[5][6]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.5 - 9.5 Singlet (broad) 1H N-H
~ 7.0 - 7.2 Multiplet 2H Aromatic C5-H, C7-H
~ 6.8 - 6.9 Doublet 1H Aromatic C8-H
~ 2.5 Singlet 2H C3-H₂
~ 2.3 Singlet 3H C6-CH₃

| ~ 1.3 | Singlet | 6H | C4-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment
~ 172 C2 (C=O)
~ 138 C8a
~ 132 C6
~ 128 C7
~ 126 C5
~ 115 C8
~ 125 C4a
~ 53 C3
~ 36 C4
~ 28 C4-(CH₃)₂

| ~ 21 | C6-CH₃ |

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[7]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set a spectral width of approximately 12-16 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary due to the lower natural abundance of ¹³C.

    • Set a spectral width of approximately 220-240 ppm.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[3] Electrospray ionization (ESI) is a common technique for this type of molecule.[5]

Predicted Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Molecular Formula Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺

| C₁₂H₁₅NO | 190.1226 | To be determined |

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Chromatographic Conditions (for sample introduction):

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

    • Scan Range: m/z 50-500.

    • Acquisition Mode: Full scan for molecular ion confirmation and MS/MS (tandem mass spectrometry) for fragmentation analysis.

  • Data Analysis: Determine the exact mass of the parent ion and compare it with the calculated mass. Analyze the fragmentation pattern to support the proposed structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of a compound and for quantitative analysis.[8] A reversed-phase HPLC (RP-HPLC) method is typically suitable for dihydroquinolinone derivatives.[9][10]

Proposed HPLC Method Parameters

Table 4: RP-HPLC Method for Purity Analysis

Parameter Condition
Instrument HPLC system with UV or DAD detector
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL

| Detection Wavelength | 230 nm |

Experimental Protocol: HPLC Purity Determination

  • Mobile Phase Preparation: Prepare the mobile phases as described in Table 4. Filter and degas the solvents before use.

  • Standard/Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the compound by determining the area percentage of the main peak relative to the total area of all peaks.

Visualized Workflows

Diagrams created using Graphviz illustrate the logical flow of experiments for compound characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_final Final Assessment Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis Purification->HPLC IR IR Spectroscopy Purification->IR Data_Analysis Comprehensive Data Analysis NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis IR->Data_Analysis Final_Report Characterization Report Data_Analysis->Final_Report

Caption: General workflow for synthesis and characterization.

HPLC_Method_Dev HPLC Method Development Workflow Start Define Analytical Goal (Purity, Quantification) Column_Select Select Column (e.g., C18, C8) Start->Column_Select Mobile_Phase Select Mobile Phase (ACN/Water, MeOH/Water) Column_Select->Mobile_Phase Gradient_Dev Develop Gradient Program Mobile_Phase->Gradient_Dev Optimization Optimize Parameters (Flow Rate, Temp.) Gradient_Dev->Optimization Initial Results Optimization->Gradient_Dev Re-adjust if needed Validation Method Validation (Specificity, Linearity) Optimization->Validation Optimized Conditions Final_Method Finalized Analytical Method Validation->Final_Method

Caption: Workflow for developing a robust HPLC method.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The synergistic use of NMR, MS, and HPLC ensures unambiguous structure confirmation and accurate purity assessment, which are fundamental requirements for advancing a compound through the drug discovery and development pipeline. The provided protocols serve as a detailed guide for researchers to obtain high-quality, reliable analytical data.

References

Application

Application Note: HPLC Analysis for Purity Determination of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a quinolinone derivative with potential applications in pharmaceutical research and developmen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a quinolinone derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, establishing the purity of this compound is a critical step for ensuring safety, efficacy, and batch-to-batch consistency. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1]

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The described protocol is intended to serve as a comprehensive guide for researchers and quality control analysts.

Experimental Protocols

This section provides a step-by-step protocol for the purity analysis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one using HPLC.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

  • Glassware: Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Water: High-purity, deionized water (e.g., Milli-Q or equivalent).

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one of known, high purity.

  • Filters: 0.45 µm or 0.22 µm syringe filters (nylon or PTFE).

2. Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one from its potential impurities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Methanol

3. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A typical concentration for purity determination would be 50 µg/mL.

  • Sample Solution: Accurately weigh approximately 5 mg of the 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with methanol to achieve a nominal concentration of 50 µg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. System Suitability Test (SST)

Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the 50 µg/mL working standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

5. Analysis Sequence

  • Blank Injection: Inject the diluent (methanol) to ensure no interfering peaks are present at the retention time of the main analyte and its impurities.

  • Standard Injections: Inject the prepared standard solutions to establish system suitability and for the calibration curve if external standard quantification is desired.

  • Sample Injections: Inject the prepared sample solutions.

Data Presentation

Quantitative data should be clearly summarized for easy interpretation and comparison.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
115.2312543211.128560
215.2412567891.138545
315.2212539871.128610
415.2512587651.148530
515.2312554321.138580
Mean 15.23 1255859 1.13 8565
% RSD 0.07% 0.16% --

Table 2: Hypothetical Purity Analysis Data

Peak No.Retention Time (min)Peak AreaArea %Identity
18.54125430.5Impurity A
212.78250861.0Impurity B
315.23244588997.5Main Compound
418.91175600.7Impurity C
521.3375260.3Unknown Impurity
Total -2508604 100.0 -

Purity Calculation: The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. In this hypothetical analysis, the purity of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is determined to be 97.5%.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases A & B system_setup HPLC System Setup & Equilibration prep_mobile_phase->system_setup prep_standard Prepare Standard Solutions sst System Suitability Test (SST) prep_standard->sst prep_sample Prepare Sample Solution analysis Inject Blank, Standards, and Samples prep_sample->analysis system_setup->sst sst->analysis integration Peak Integration analysis->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

signaling_pathway cluster_params Chromatographic Parameters cluster_performance Method Performance mobile_phase Mobile Phase Composition resolution Resolution mobile_phase->resolution retention_time Retention Time mobile_phase->retention_time flow_rate Flow Rate flow_rate->retention_time column_temp Column Temperature column_temp->retention_time peak_shape Peak Shape column_temp->peak_shape

References

Method

NMR spectroscopy of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

An Application Note on the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one For Researchers, Scientists, and Drug Development Professionals Abstract This document provides de...

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the structural characterization of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Quinolinone scaffolds are significant in medicinal chemistry, making unambiguous structural verification essential.[1][2] This guide covers sample preparation, standard NMR acquisition parameters, and an interpretation of the expected spectral data. The information is intended to assist researchers in confirming the synthesis and purity of this compound.

Introduction

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one belongs to the dihydroquinolinone class of heterocyclic compounds, which are foundational structures in numerous biologically active molecules.[2] NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution.[3][4] This note presents representative ¹H and ¹³C NMR data and outlines the standardized protocols for their acquisition and analysis.

Molecular Structure:

Chemical structure of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. These values are estimated based on the analysis of structurally similar quinolinone compounds and standard chemical shift ranges.[5][6] The actual experimental values may vary slightly depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.15br s1HNH -1
~ 7.10s1HArH -5
~ 7.02d, J ≈ 8.0 Hz1HArH -7
~ 6.85d, J ≈ 8.0 Hz1HArH -8
~ 2.55s2HCH₂ -3
~ 2.28s3HAr-CH₃ (C6)
~ 1.32s6HC(CH₃ )₂ (C4)
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 171.5C =O (C2)
~ 136.0Ar-C (C8a)
~ 132.5Ar-C (C6)
~ 129.0Ar-C (C5)
~ 128.0Ar-C (C7)
~ 126.8Ar-C (C4a)
~ 116.5Ar-C (C8)
~ 45.1C H₂ (C3)
~ 35.8C (CH₃)₂ (C4)
~ 28.5C(C H₃)₂ (C4)
~ 20.9Ar-C H₃ (C6)

Experimental Protocols

The following protocols describe the standard procedures for preparing a sample of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and acquiring high-quality NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[6]

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If the solution contains particulate matter, filter it through a small cotton or glass wool plug in the pipette during transfer.

G cluster_prep Sample Preparation Workflow A Weigh 5-10 mg of Sample B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl₃) A->B C Filter (optional) and Transfer to 5 mm NMR Tube B->C D Cap and Invert to Mix C->D

A standard workflow for preparing an NMR sample.
NMR Data Acquisition

After placing the sample in the spectrometer, the instrument must be locked onto the deuterium signal of the solvent and the magnetic field homogeneity optimized (shimming).

Table 3: Typical ¹H NMR Acquisition Parameters
ParameterValue
Spectrometer400 MHz
Pulse ProgramStandard single-pulse (e.g., 'zg30')
SolventCDCl₃
Temperature298 K
Spectral Width (SW)~16 ppm (-2 to 14 ppm)
Acquisition Time (AQ)2-4 seconds
Relaxation Delay (D1)2-5 seconds
Number of Scans (NS)8-16
Table 4: Typical ¹³C NMR Acquisition Parameters
ParameterValue
Spectrometer100 MHz
Pulse ProgramProton-decoupled single-pulse (e.g., 'zgpg30')
SolventCDCl₃
Temperature298 K
Spectral Width (SW)~240 ppm (-10 to 230 ppm)
Acquisition Time (AQ)1-2 seconds
Relaxation Delay (D1)2-5 seconds
Number of Scans (NS)≥ 1024 (concentration dependent)

Data Interpretation and Structural Assignment

The structural assignment is achieved by correlating the signals in the NMR spectra with the different chemical environments in the molecule.

  • ¹H NMR: The aromatic region shows three distinct signals corresponding to the protons on the substituted benzene ring. The downfield broad singlet is characteristic of the N-H proton. The three upfield singlets correspond to the three methyl groups and the C3 methylene group, with integrations of 3H, 6H, and 2H, respectively, confirming their identity.

  • ¹³C NMR: The signal around 171 ppm is indicative of a carbonyl carbon (C=O). The aromatic region will show six distinct signals. The aliphatic region contains the signals for the methylene carbon (C3), the quaternary carbon (C4), and the carbons of the three methyl groups.

G cluster_assignment Logical Flow for Structural Assignment cluster_h ¹H NMR Analysis cluster_c ¹³C NMR Analysis Data Acquired ¹H & ¹³C NMR Spectra H_Aro Aromatic Signals (6.8-7.2 ppm, 3H) Data->H_Aro H_NH NH Signal (~8.15 ppm, 1H, broad) Data->H_NH H_Ali Aliphatic Signals (1.3-2.6 ppm, 11H) Data->H_Ali C_CO Carbonyl Signal (~171.5 ppm) Data->C_CO C_Aro Aromatic Signals (116-136 ppm, 6C) Data->C_Aro C_Ali Aliphatic Signals (20-46 ppm, 5C) Data->C_Ali Conclusion Confirm Structure of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one H_Aro->Conclusion H_NH->Conclusion H_Ali->Conclusion C_CO->Conclusion C_Aro->Conclusion C_Ali->Conclusion

Correlation of NMR data to confirm molecular structure.

Conclusion

NMR spectroscopy provides a definitive method for the structural confirmation of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. By following the standardized protocols for sample preparation and data acquisition outlined in this document, researchers can obtain high-resolution spectra. The predicted chemical shifts and assignments serve as a reliable reference for interpreting the experimental data, facilitating the verification of the compound's identity and purity, which is a critical step in chemical synthesis and drug development programs.

References

Application

Application Note and Protocol for the Purification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the purification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one using column chromatography. This method...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one using column chromatography. This method is crucial for obtaining a high-purity compound, essential for accurate biological evaluation, drug development, and further synthetic applications. The protocols outlined below are based on established methodologies for the purification of related dihydroquinolinone derivatives and can be adapted to achieve optimal results.

Introduction

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this molecule can often result in a crude mixture containing starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the separation and purification of such organic compounds based on their differential adsorption to a stationary phase.[1][2][3] This application note details a standard column chromatography protocol for the purification of the title compound.

Data Presentation

The following table summarizes representative data for the purification of a hypothetical 10-gram batch of crude 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one with an initial purity of approximately 85%. These values are illustrative and may vary depending on the specific reaction conditions and the nature of the impurities.

ParameterValue
Initial Mass of Crude Product 10 g
Initial Purity (approx.) 85%
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (Gradient)
Typical Gradient Range 95:5 to 80:20 (Hexane:Ethyl Acetate)
Final Mass of Purified Product 7.5 - 8.5 g
Purity Achieved >98%
Typical Yield 75-85%

Experimental Protocol

This protocol details the purification of crude 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one using flash column chromatography.

Materials and Equipment:

  • Crude 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (DCM, analytical grade)

  • Glass chromatography column

  • Separatory funnel or addition funnel

  • Round bottom flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)

  • Cotton or glass wool

  • Sand (acid-washed)

1. Preparation of the Crude Sample:

1.1. Following synthesis, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent such as ethyl acetate or dichloromethane.[4] 1.2. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[4] 1.3. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid or oil.[4]

2. Slurry Preparation (Dry Loading):

2.1. Dissolve a small amount of the crude product in a minimal volume of dichloromethane. 2.2. Add a small portion of silica gel to this solution to create a free-flowing powder. 2.3. Carefully remove the solvent under reduced pressure to obtain the crude product adsorbed onto the silica gel. This dry-loading method generally results in better separation.[4][5]

3. Column Packing:

3.1. Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column. 3.2. Add a thin layer of sand on top of the plug.[4] 3.3. Prepare a slurry of silica gel in hexane and pour it into the column. Gently tap the column to ensure even packing and remove any air bubbles.[4] 3.4. Carefully add another thin layer of sand to the top of the silica gel bed to prevent disturbance when adding the eluent.[4]

4. Column Loading and Elution:

4.1. Carefully load the prepared crude sample adsorbed on silica gel onto the top of the packed column.[4][5] 4.2. Begin the elution with a non-polar solvent system, typically a mixture of hexane and ethyl acetate. A common starting mobile phase is 95:5 (Hexane:Ethyl Acetate).[4] 4.3. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, a gradient from 95:5 to 80:20 (Hexane:Ethyl Acetate) can be employed to facilitate the elution of the desired compound.[4][5] 4.4. Collect fractions in test tubes or other suitable containers. 4.5. Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC) and visualizing the spots under a UV lamp.[5]

5. Isolation of the Purified Product:

5.1. Pool the fractions that contain the pure product, as identified by a single spot with a consistent Rf value on the TLC plates.[4] 5.2. Combine the pooled fractions in a round bottom flask. 5.3. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[4] 5.4. Further dry the product under high vacuum to remove any residual solvent.[4]

Visualization

The following diagram illustrates the experimental workflow for the purification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one by column chromatography.

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in DCM crude_product->dissolve adsorb Adsorb on Silica Gel dissolve->adsorb load_sample Load Sample adsorb->load_sample pack_column Pack Column with Silica Gel pack_column->load_sample elute Elute with Hexane: Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect tlc TLC Analysis elute->tlc collect->tlc pool Pool Pure Fractions tlc->pool evaporate Solvent Evaporation pool->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

References

Method

Application Notes and Protocols for the Recrystallization of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with potential applications in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis of such molecules often results in a crude product containing impurities. Recrystallization is a critical purification technique to obtain a compound of high purity, which is essential for accurate biological and pharmacological studies. This document provides a detailed protocol for the recrystallization of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, including solvent selection, the recrystallization procedure, and methods for purity assessment.

Physicochemical Properties

While specific experimental data for the melting point and solubility of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is not widely available in public literature, the following information has been compiled from supplier data and analogous compounds. It is crucial to experimentally determine the optimal solvent and melting point for the specific batch of the compound.

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO[1]
Molecular Weight189.25 g/mol [1]
AppearanceOff-white to pale yellow solidAssumed
Purity (typical commercial grade)≥ 98%[1]
Melting Point To be determined experimentally -
Solubility To be determined experimentally -

Experimental Protocols

Solvent Selection

The choice of a suitable solvent is the most critical step for successful recrystallization. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point. A general screening process is recommended.

Materials:

  • Crude 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

  • Small test tubes

  • Hot plate with magnetic stirrer

  • A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and water)

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add 0.5 mL of a different solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is insoluble or sparingly soluble, heat the test tube gently in a water bath on a hot plate.

  • Add the same solvent dropwise while heating until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The best solvent will yield a large crop of well-formed crystals upon cooling.

  • If a single solvent is not ideal, a solvent-pair system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Diagram of the Solvent Selection Workflow

Solvent_Selection cluster_start cluster_screening Solvent Screening cluster_decision cluster_outcome start Crude Compound solubility_rt Test Solubility at Room Temp start->solubility_rt dissolves_rt Dissolves? solubility_rt->dissolves_rt solubility_hot Test Solubility when Hot dissolves_hot Dissolves? solubility_hot->dissolves_hot dissolves_rt->solubility_hot No bad_solvent Unsuitable dissolves_rt->bad_solvent Yes crystals_form Crystals Form? dissolves_hot->crystals_form Yes dissolves_hot->bad_solvent No good_solvent Good Solvent crystals_form->good_solvent Yes consider_pair Consider Solvent Pair crystals_form->consider_pair No

Caption: Workflow for selecting a suitable recrystallization solvent.

Recrystallization Protocol

Once a suitable solvent or solvent system has been identified, the following general protocol can be followed.

Materials and Equipment:

  • Crude 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer and stir bar

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatula and watch glass

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals on the filter for a short period by drawing air through them. Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the compound's melting point or in a desiccator.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow cluster_setup cluster_process Process cluster_output crude_product Crude Product in Erlenmeyer Flask dissolve Dissolve in Minimal Hot Solvent crude_product->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Drying wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: General workflow for the recrystallization of a solid organic compound.

Data Presentation

The effectiveness of the recrystallization process should be evaluated by comparing the purity and recovery of the compound before and after the procedure. The following table presents a hypothetical example of such data.

ParameterBefore RecrystallizationAfter RecrystallizationMethod of Analysis
Appearance Pale yellow powderWhite crystalline solidVisual Inspection
Purity ~98%>99.5%HPLC/GC-MS
Melting Point 145-148 °C (Broad)150-151 °C (Sharp)Melting Point Apparatus
Recovery Yield -~85%Gravimetric

Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.

Troubleshooting

IssuePossible CauseSuggested Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is cooling too rapidly.Use a lower boiling point solvent or a solvent pair. Ensure slow cooling.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod or add a seed crystal.
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored Impurities Remain The impurities are not removed by recrystallization alone.Treat the hot solution with activated charcoal before hot filtration.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The information is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

Issue Possible Cause Recommendation
Low or No Product Yield Incomplete reaction.- Ensure the reaction is stirred efficiently. - Extend the reaction time. - Increase the reaction temperature incrementally.
Inactive catalyst.- Use a fresh batch of Lewis acid (e.g., AlCl₃). - Ensure the catalyst is not exposed to moisture.
Poor quality starting materials.- Verify the purity of the starting materials (p-toluidine and 3,3-dimethylacrylic acid) by NMR or other analytical methods.
Formation of Side Products Over-alkylation of the aromatic ring.- Use a milder Lewis acid. - Perform the reaction at a lower temperature.
Polymerization of the starting material or product.- Control the reaction temperature carefully. - Add the Lewis acid portion-wise to manage the exotherm.
Formation of regioisomers.- While the 6-methyl group directs the cyclization, other isomers are possible. Optimize the catalyst and solvent system to improve regioselectivity.
Product Purification Difficulties Oily product that is difficult to crystallize.- Attempt purification by column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate gradient). - Try trituration with a non-polar solvent like hexane or pentane to induce crystallization.
Co-elution of impurities during chromatography.- Adjust the polarity of the eluent system. - Consider using a different stationary phase (e.g., alumina).

Frequently Asked Questions (FAQs)

A list of common questions regarding the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

Q1: What is the general reaction mechanism for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?

A1: The synthesis typically proceeds via a Friedel-Crafts acylation of p-toluidine with 3,3-dimethylacrylic acid, followed by an intramolecular cyclization (hydroamidation) to form the dihydroquinolinone ring. A strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), is used to catalyze the reaction.

Q2: What are the key safety precautions to take during this synthesis?

A2: The reaction should be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ are corrosive and react violently with water; handle them with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, so it is important to control the rate of addition of reagents and monitor the temperature.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). Take aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. Develop the plate using a suitable solvent system (e.g., 3:1 hexane:ethyl acetate) and visualize the spots under UV light. The disappearance of the starting materials and the appearance of the product spot indicate the reaction's progress.

Q4: What are the expected spectroscopic data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?

A4:

  • ¹H NMR: Expect signals for the aromatic protons, the N-H proton (if not exchanged), the methylene protons of the dihydroquinolinone ring, and the methyl groups. The two methyl groups at the 4-position should appear as a singlet, and the methyl group on the aromatic ring will also be a singlet.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the dihydroquinolinone ring and the methyl groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₅NO) should be observed.

Experimental Protocol

A detailed methodology for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

Materials:

  • p-Toluidine

  • 3,3-Dimethylacrylic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (1 equivalent) and 3,3-dimethylacrylic acid (1.1 equivalents).

  • Carefully add polyphosphoric acid (PPA) (10-15 equivalents by weight) to the flask. The mixture will become viscous.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water with stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

Quantitative Data Summary

ParameterValue
Reactant Ratio p-Toluidine : 3,3-Dimethylacrylic acid (1 : 1.1)
Catalyst Polyphosphoric acid (PPA)
Reaction Temperature 100-120 °C
Reaction Time 4-6 hours
Typical Yield 60-75%
Purity (after chromatography) >98%

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine p-toluidine and 3,3-dimethylacrylic acid add_ppa Add Polyphosphoric Acid start->add_ppa heat Heat to 100-120 °C for 4-6 hours add_ppa->heat monitor Monitor by TLC heat->monitor quench Quench with ice-water monitor->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

troubleshooting_guide cluster_reaction_check Reaction Conditions cluster_solutions Solutions start Low or No Product Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn inactive_catalyst Inactive Catalyst? start->inactive_catalyst poor_reagents Poor Reagent Quality? start->poor_reagents increase_time_temp Increase reaction time/temperature incomplete_rxn->increase_time_temp Yes fresh_catalyst Use fresh, anhydrous catalyst inactive_catalyst->fresh_catalyst Yes purify_reagents Verify/purify starting materials poor_reagents->purify_reagents Yes end Problem Solved increase_time_temp->end Re-run reaction fresh_catalyst->end Re-run reaction purify_reagents->end Re-run reaction

Optimization

Technical Support Center: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4,6-Trimethyl-3,4-dihy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?

A1: A prevalent method for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one involves a two-step process: first, the amidation of p-toluidine with 3,3-dimethylacryloyl chloride to form N-(p-tolyl)-3,3-dimethylacrylamide, followed by an intramolecular Friedel-Crafts cyclization of the resulting amide.

Q2: What are the critical parameters to control for a high yield in the cyclization step?

A2: The key parameters for the intramolecular Friedel-Crafts cyclization include the choice and amount of Lewis acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or aluminum chloride), reaction temperature, and reaction time. Anhydrous conditions are crucial to prevent catalyst deactivation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A developing system such as ethyl acetate/hexane can be used to separate the starting material (N-(p-tolyl)-3,3-dimethylacrylamide) from the product. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots from the reaction mixture.

Q4: What are the expected spectroscopic data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?

A4: While specific data can vary slightly based on the solvent used, you can expect the following characteristic signals:

  • ¹H NMR: Singlets for the gem-dimethyl protons at the 4-position, a singlet for the methyl group on the aromatic ring, a singlet for the methylene protons at the 3-position, and signals in the aromatic region corresponding to the protons on the benzene ring. The NH proton will appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon, quaternary carbon at the 4-position, methylene carbon at the 3-position, the methyl carbons, and the aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₅NO, M.W. = 189.25 g/mol ).

Troubleshooting Guides

Issue 1: Low or No Yield of N-(p-tolyl)-3,3-dimethylacrylamide (Amidation Step)
Question Possible Cause Suggested Solution
Why is the yield of the amide very low or zero? 1. Inactive 3,3-dimethylacryloyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture.Use freshly opened or distilled 3,3-dimethylacryloyl chloride. Ensure all glassware is thoroughly dried before use.
2. Inappropriate base: The base used (e.g., triethylamine, pyridine) may not be sufficiently strong or may be of poor quality.Use a freshly distilled and dry tertiary amine base. Ensure the correct stoichiometric amount is used to neutralize the HCl generated.
3. Low reaction temperature: The reaction may be too slow at a lower temperature.While the reaction is typically exothermic, gentle heating might be necessary to initiate it. Monitor the reaction temperature and maintain it within the optimal range.
How can I tell if the starting materials are the problem? Characterize starting materials: p-toluidine can oxidize over time.Check the purity of p-toluidine by melting point or TLC. If it is discolored, consider recrystallization or purification before use.
Issue 2: Low or No Yield of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one (Cyclization Step)
Question Possible Cause Suggested Solution
Why is the cyclization reaction not proceeding? 1. Inactive Lewis acid: The Lewis acid (e.g., PPA, AlCl₃) may be old or have absorbed moisture.Use a fresh, high-quality Lewis acid. For solid Lewis acids like AlCl₃, ensure it is a fine, free-flowing powder.
2. Insufficient amount of catalyst: The amount of Lewis acid may not be enough to drive the reaction to completion.Increase the molar ratio of the Lewis acid to the substrate. For PPA, ensure there is enough to act as both the catalyst and the solvent.
3. Reaction temperature is too low: The activation energy for the intramolecular Friedel-Crafts reaction may not be reached.Gradually increase the reaction temperature while monitoring the reaction by TLC. Be cautious of potential side reactions at higher temperatures.
What could be the cause of multiple spots on the TLC plate? 1. Side reactions: Friedel-Crafts reactions can sometimes lead to side products, such as intermolecular reactions or rearrangement products.Optimize the reaction conditions (temperature, catalyst concentration) to favor the desired intramolecular cyclization. Running the reaction at a higher dilution can sometimes reduce intermolecular side products.
2. Incomplete reaction: The presence of the starting material spot indicates an incomplete reaction.Increase the reaction time or temperature. Add more catalyst if necessary.
Why is the isolated product impure? 1. Inadequate purification: The product may be contaminated with starting material or side products.Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) for purification. Recrystallization from a suitable solvent can also be effective.
2. Product degradation: The product might be unstable under the work-up conditions.Ensure the work-up procedure is performed promptly and at a suitable temperature. Neutralize any acidic catalyst carefully during the work-up.

Data Presentation

Table 1: Optimization of the Intramolecular Friedel-Crafts Cyclization

EntryLewis AcidMolar Ratio (Acid:Substrate)Temperature (°C)Time (h)Yield (%)
1PPA10:1 (w/w)80465
2PPA10:1 (w/w)100475
3PPA10:1 (w/w)120270 (with some charring)
4AlCl₃1.5:160655
5AlCl₃2.0:160670
6Eaton's Reagent5:1 (w/w)70580

Experimental Protocols

Protocol 1: Synthesis of N-(p-tolyl)-3,3-dimethylacrylamide
  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3,3-dimethylacryloyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one (Intramolecular Friedel-Crafts Cyclization)
  • Place N-(p-tolyl)-3,3-dimethylacrylamide (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the amide).

  • Heat the mixture with stirring to 80-100 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclization cluster_purification Purification p_toluidine p-Toluidine amide_formation N-(p-tolyl)-3,3-dimethylacrylamide p_toluidine->amide_formation acyl_chloride 3,3-Dimethylacryloyl Chloride acyl_chloride->amide_formation base Base (e.g., TEA) base->amide_formation final_product 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one amide_formation->final_product lewis_acid Lewis Acid (e.g., PPA) lewis_acid->final_product purification Column Chromatography / Recrystallization final_product->purification

Caption: Synthetic workflow for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

troubleshooting_guide start Low Yield in Cyclization Step check_tlc Analyze reaction TLC start->check_tlc incomplete_reaction Incomplete Reaction (Starting material present) check_tlc->incomplete_reaction Yes multiple_spots Multiple Spots (Side products) check_tlc->multiple_spots No solution_incomplete Increase reaction time/temperature or add more catalyst incomplete_reaction->solution_incomplete no_product No Product Formation multiple_spots->no_product No Product Spot solution_multiple Optimize conditions (temp, dilution) Improve purification multiple_spots->solution_multiple Product + Other Spots solution_no_product Check catalyst activity Ensure anhydrous conditions no_product->solution_no_product

Caption: Troubleshooting decision tree for the cyclization step.

Troubleshooting

Technical Support Center: Synthesis of Dihydroquinolinones

Welcome to the technical support center for the synthesis of dihydroquinolinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dihydroquinolinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a 3,4-dihydroquinolin-2(1H)-one by reducing the corresponding quinolin-2(1H)-one, but I am getting significant amounts of the over-reduced tetrahydroquinoline. How can I improve the selectivity?

A1: Over-reduction to the corresponding 1,2,3,4-tetrahydroquinoline is a common side reaction during the hydrogenation of quinolinones. The key to achieving high selectivity for the desired dihydroquinolinone lies in the careful selection of the catalyst, solvent, and reaction conditions. Milder reducing agents and conditions are generally preferred.

A highly effective method for the selective reduction of quinolin-2(1H)-ones is the use of a Samarium(II) iodide (SmI₂)/H₂O/MeOH system. This method provides good to excellent yields of 3,4-dihydroquinolin-2(1H)-ones under mild, one-pot conditions.[1]

Q2: During the cyclization of an N-arylacrylamide to form a dihydroquinolinone, I am observing the formation of an isomeric byproduct. What is this byproduct and how can I avoid it?

A2: The isomeric byproduct is likely the corresponding indolinone, which arises from a competing 5-exo-trig cyclization pathway. The desired dihydroquinolinone is formed via a 6-endo-trig cyclization. The regioselectivity of this reaction can be controlled by the choice of catalyst. While the 5-exo cyclization is often kinetically favored, the 6-endo pathway can be promoted under certain conditions. For instance, catalyst-controlled regiodivergent intramolecular aryl-aminoalkylation of alkenes has been reported, where different catalysts can selectively favor one cyclization mode over the other.[2]

Q3: I am attempting an intramolecular Friedel-Crafts acylation of an N-aryl-β-alanine derivative to synthesize a dihydroquinolinone, but the yields are low and I am seeing decomposition of my starting material. What can I do to improve this reaction?

A3: Intramolecular Friedel-Crafts acylations often require strong acids, which can lead to decomposition of sensitive substrates. The key to improving this reaction is to use milder and more efficient cyclization agents. Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid) is a powerful yet milder alternative to traditional Lewis acids for promoting intramolecular Friedel-Crafts acylations and can lead to cleaner reactions and higher yields.

Troubleshooting Guides

Catalytic Hydrogenation of Quinolinones

Problem: Low yield of dihydroquinolinone due to over-reduction to tetrahydroquinoline.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is critical. While Pd/C is a common hydrogenation catalyst, it can be too active and lead to over-reduction. Consider using a less active catalyst or a catalyst system known for its selectivity. Platinum-based catalysts, such as Pt/C, have been shown to favor the formation of tetrahydroquinolines, so these should be avoided if the dihydroquinolinone is the desired product.[3]

  • Reaction Conditions:

    • Hydrogen Pressure: Lowering the hydrogen pressure can sometimes reduce the rate of the second hydrogenation step, thus favoring the dihydroquinolinone. For example, hydrogenation at 1 atm has been shown to favor the dihydroquinoline, while at 4 atm, the fully aromatic quinoline was the major product in one study.[3]

    • Temperature: Perform the reaction at lower temperatures to decrease the rate of over-reduction.

    • Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to prevent further reduction of the desired product.

  • Alternative Reducing Agents: If catalytic hydrogenation is not providing the desired selectivity, consider alternative reduction methods. As mentioned in the FAQs, the SmI₂/H₂O/MeOH system is highly selective for the formation of 3,4-dihydroquinolin-2(1H)-ones from quinolin-2(1H)-ones.[1]

Quantitative Data: Catalyst and Pressure Effects on Hydrogenation

Starting MaterialCatalystH₂ Pressure (atm)Major ProductReference
Substituted Nitroalkene5% Pd/C1Dihydroquinoline[3]
Substituted Nitroalkene5% Pd/C4Quinoline[3]
Substituted Nitroalkene5% Pt/C4Tetrahydroquinoline[3]
Cyclization of N-Arylacrylamides

Problem: Formation of 5-exo cyclization product (indolinone) instead of the desired 6-endo product (dihydroquinolinone).

Troubleshooting Steps:

  • Catalyst System: The regiochemical outcome can be highly dependent on the catalyst used. For radical cyclizations, the nature of the metal catalyst can influence the reaction pathway. It has been demonstrated that catalyst control can achieve regiodivergence, providing either the five-membered or six-membered ring selectively.[2]

  • Reaction Mechanism: Understanding the reaction mechanism is key. For radical cyclizations, the stability of the intermediate radical can dictate the product distribution. The 6-endo cyclization is generally less kinetically favorable than the 5-exo cyclization according to Baldwin's rules. However, under certain conditions, particularly in radical reactions, the 6-endo pathway can be favored.

  • Substrate Design: In some cases, the substitution pattern on the N-arylacrylamide can influence the regioselectivity. Steric or electronic factors can be exploited to favor the desired 6-endo cyclization.

Logical Relationship: Controlling Regioselectivity in N-Arylacrylamide Cyclization

G cluster_0 N-Arylacrylamide Cyclization Start N-Arylacrylamide Decision Catalyst System Start->Decision Path1 Catalyst A (e.g., Pd-based) Decision->Path1 Favors 5-exo Path2 Catalyst B (e.g., Ni-based) Decision->Path2 Favors 6-endo Product1 5-exo-trig Cyclization (Indolinone) Path1->Product1 Product2 6-endo-trig Cyclization (Dihydroquinolinone) Path2->Product2

Caption: Catalyst selection can direct the regioselectivity of N-arylacrylamide cyclization.

Domino (Cascade) Reactions

Problem: Low yields or formation of multiple byproducts in a one-pot reduction-cyclization synthesis of dihydroquinolinones.

Troubleshooting Steps:

  • Stepwise Optimization: Although performed in one pot, it is crucial to optimize each step of the domino sequence individually. For a nitro reduction followed by cyclization, first ensure the reduction of the nitro group is clean and complete before the cyclization is initiated.

  • Reaction Conditions for Reduction: Incomplete reduction of the nitro group can lead to side reactions. For dissolving metal reductions (e.g., using iron powder), the choice of acid and temperature is critical. Iron in concentrated HCl at 100°C has been found to be effective for the reduction of a nitro group in a domino sequence to form a dihydroquinolinone.[3]

  • Control of Cyclization: The cyclization step can be sensitive to the reaction conditions. For example, in a reductive cyclization of a 2-nitrochalcone, rapid reduction of both the nitro group and the side chain double bond is essential to prevent the formation of quinoline byproducts. The choice of solvent can also play a crucial role, with dichloromethane being reported to give the best selectivity in some cases.[3]

Experimental Protocols

Protocol 1: Selective Reduction of a Quinolin-2(1H)-one to a 3,4-Dihydroquinolin-2(1H)-one using SmI₂/H₂O/MeOH[1]
  • Preparation of SmI₂ solution: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add samarium powder (3.0 mmol) and 1,2-diiodoethane (2.5 mmol) in anhydrous THF (10 mL). Stir the mixture at room temperature until the green color of 1,2-diiodoethane disappears and a deep blue solution of SmI₂ is formed.

  • Reaction Setup: In a separate flame-dried flask under argon, dissolve the quinolin-2(1H)-one (1.0 mmol) in anhydrous THF (5 mL).

  • Reduction: To the solution of the quinolin-2(1H)-one, add methanol (5.0 mmol) and water (5.0 mmol). Cool the mixture to 0 °C and add the freshly prepared SmI₂ solution dropwise via syringe until the blue color persists.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroquinolin-2(1H)-one.

Protocol 2: Domino Nitro Reduction-Cyclization to a 2-Aryl-2,3-dihydro-4(1H)-quinolinone[3]
  • Reaction Setup: To a round-bottom flask, add the 2-nitrochalcone derivative (1.0 mmol) and iron powder (4.0 mmol).

  • Reaction: Add concentrated hydrochloric acid (5 mL) and heat the mixture to 100 °C for 30 minutes.

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-2,3-dihydro-4(1H)-quinolinone.

Signaling Pathways and Experimental Workflows

Reaction Pathway: Catalytic Hydrogenation of a Quinolinone

G Quinolinone Quinolinone Dihydroquinolinone Dihydroquinolinone (Desired Product) Quinolinone->Dihydroquinolinone H2, Catalyst (Selective Conditions) Tetrahydroquinoline Tetrahydroquinoline (Over-reduction Side Product) Dihydroquinolinone->Tetrahydroquinoline H2, Catalyst (Forcing Conditions)

Caption: Selective vs. forcing hydrogenation conditions determine the final product.

Experimental Workflow: Troubleshooting Low Yield in Dihydroquinolinone Synthesis

G Start Low Yield of Dihydroquinolinone Check1 Identify Major Side Product(s) (e.g., by NMR, GC-MS) Start->Check1 Path1 Over-reduction Product (Tetrahydroquinoline) Check1->Path1 Over-reduction Path2 Regioisomer (e.g., Indolinone) Check1->Path2 Isomerization Path3 Starting Material Decomposition Check1->Path3 Decomposition Solution1 - Use milder reducing agent - Lower H2 pressure/temperature - Monitor reaction time Path1->Solution1 Solution2 - Screen different catalysts - Modify substrate - Adjust solvent/temperature Path2->Solution2 Solution3 - Use milder reaction conditions (e.g., Eaton's reagent for Friedel-Crafts) - Check starting material purity Path3->Solution3

Caption: A logical workflow for troubleshooting low yields in dihydroquinolinone synthesis.

References

Optimization

Technical Support Center: Troubleshooting HPLC Separation of Quinolinone Isomers

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) separation of quinolinone isomers. This resource is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) separation of quinolinone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my quinolinone isomer peaks showing significant tailing?

A1: Peak tailing in the analysis of quinolinone isomers, which are often basic in nature, is frequently caused by secondary interactions between the analytes and residual silanol groups on the silica-based stationary phase.[1] These interactions can lead to poor peak shape and inaccurate quantification.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can protonate the silanol groups, minimizing their interaction with the basic quinolinone isomers.[1]

  • Use of Mobile Phase Additives: Incorporating a basic additive, such as triethylamine (TEA), into the mobile phase can competitively bind to the active silanol sites, effectively masking them from the analyte and reducing tailing.

  • Column Selection: Employing a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups. For particularly challenging separations, a column with a stationary phase specifically designed for low silanol activity may be necessary.

  • Sample Overload: Injecting an excessive amount of the sample can saturate the stationary phase and lead to peak distortion. Try reducing the injection volume or the concentration of the sample.

Q2: I am observing inconsistent retention times for my quinolinone isomers between injections. What could be the cause?

A2: Fluctuations in retention times can be attributed to several factors, including instability in the mobile phase, temperature variations, and inadequate column equilibration.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Small variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts in retention time. If preparing the mobile phase online, verify the proper functioning of the pump's proportioning valves.

  • Temperature Control: Use a column oven to maintain a constant and consistent temperature. Fluctuations in the ambient laboratory temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time drift.

  • Column Equilibration: It is crucial to allow the column to fully equilibrate with the mobile phase before starting a sequence of injections. Insufficient equilibration can cause drifting retention times, especially at the beginning of a run.

Q3: How can I improve the resolution between two closely eluting or co-eluting quinolinone isomers?

A3: Improving the separation of closely eluting peaks requires optimizing the selectivity and/or efficiency of the chromatographic system.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can alter the retention factor (k') of the isomers and potentially improve their separation.

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol) can change the selectivity of the separation due to different interactions with the analytes and the stationary phase.

    • pH Adjustment: Fine-tuning the mobile phase pH can alter the ionization state of the quinolinone isomers, which can significantly impact their retention and the selectivity of the separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, selecting a column with a different stationary phase chemistry (e.g., C8, Phenyl, or a polar-embedded phase) can provide a different selectivity and resolve the isomers.[2]

  • Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.

  • Temperature Optimization: Changing the column temperature can influence the selectivity of the separation.

Q4: My chromatogram shows split peaks for a single quinolinone isomer. What is the likely cause and how can I fix it?

A4: Peak splitting can arise from several issues, including problems with the column, sample solvent mismatch, or co-elution of unresolved isomers.[3][4]

Troubleshooting Steps:

  • Column Issues: A common cause is a partially blocked inlet frit or a void at the head of the column.[5] Backflushing the column or replacing the frit may resolve the issue. If a void has formed, the column may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.

  • Co-elution: What appears to be a split peak may actually be two very closely eluting isomers.[3] Try reducing the injection volume to see if the peaks resolve into two distinct peaks. If so, method optimization (see Q3) is required.

  • Mobile Phase pH near pKa: If the mobile phase pH is very close to the pKa of the quinolinone isomer, both the ionized and non-ionized forms may be present, leading to peak splitting. Adjust the pH to be at least 1.5-2 pH units away from the pKa.

Troubleshooting Guides

This section provides a more in-depth look at common problems with potential causes and recommended solutions.

Guide 1: Poor Peak Shape (Tailing and Fronting)
Symptom Possible Cause Recommended Solution
Peak Tailing 1. Secondary interactions with residual silanols.a. Lower mobile phase pH (2.5-3.5).b. Add a competing base (e.g., 0.1% TEA).c. Use an end-capped or low-silanol activity column.
2. Column overload.a. Reduce sample concentration.b. Decrease injection volume.
3. Column contamination or degradation.a. Flush the column with a strong solvent.b. Replace the guard column or the analytical column.
Peak Fronting 1. Sample overload.a. Dilute the sample.b. Reduce injection volume.
2. Sample solvent stronger than mobile phase.Dissolve the sample in the initial mobile phase.
3. Low column temperature.Increase the column temperature.
Guide 2: Poor Resolution and Co-elution
Symptom Possible Cause Recommended Solution
Poor Resolution 1. Inadequate selectivity (α).a. Change the organic modifier (ACN vs. MeOH).b. Adjust the mobile phase pH.c. Change the stationary phase (e.g., C18 to Phenyl).
2. Insufficient efficiency (N).a. Decrease the flow rate.b. Use a column with smaller particles or a longer length.
3. Inappropriate retention (k').Adjust the organic solvent percentage in the mobile phase.
Co-elution 1. Two or more isomers with very similar properties.a. Perform systematic method development, varying mobile phase composition, pH, and temperature.b. Consider a different stationary phase with orthogonal selectivity.
2. A split peak appearing as two peaks.Refer to the troubleshooting steps for split peaks (FAQ Q4).

Quantitative Data Summary

The following tables provide examples of how changes in chromatographic conditions can affect the separation of quinolinone-related isomers.

Table 1: Effect of Mobile Phase Composition on Chiral Separation of Quinolone Enantiomers

Mobile Phase Composition (MeOH:ACN:Water:TEA)Retention Factor (k')Resolution (Rs)Separation Factor (α)
70:10:20:0.1%1.5 - 3.01.80 - 2.102.86 - 4.50
60:30:10:0.1%2.5 - 4.51.95 - 2.203.50 - 5.20
50:30:20:0.1%3.0 - 6.02.05 - 2.254.00 - 6.00
Data adapted from a study on quinolone enantiomers using a Chirobiotic T column.

Table 2: Effect of Mobile Phase pH on Retention of a Basic Quinoline Compound

Mobile Phase pHRetention Time (min)Peak Asymmetry
6.58.22.1 (Tailing)
4.010.51.5 (Improved)
2.512.11.1 (Symmetrical)
Illustrative data based on the principle that lowering pH improves peak shape for basic compounds.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Analysis of Substituted Quinolinone Isomers

This protocol provides a general starting point for the separation of positional quinolinone isomers.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2][6]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B (linear gradient)

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the quinolinone isomer mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC Method for the Separation of Quinolinone Enantiomers

This protocol is adapted from a method for the chiral separation of quinolone drugs and can be a good starting point for quinolinone enantiomers.

  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Chirobiotic T, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of Methanol, Acetonitrile, Water, and Triethylamine (e.g., 60:30:10:0.1, v/v/v/v). The optimal ratio may need to be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength for the specific quinolinone enantiomers.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of the racemic quinolinone in the mobile phase.

    • Prepare working standards by diluting the stock solution to the desired concentrations.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution, Peak Tailing) check_system Check HPLC System - Pressure fluctuations? - Leaks? start->check_system check_mobile_phase Evaluate Mobile Phase - Correct preparation? - pH stable? - Degassed? check_system->check_mobile_phase No system_issue System Malfunction (Pump, Injector, Detector) check_system->system_issue Yes check_column Inspect Column - Age of column? - Guard column installed? - Correct stationary phase? check_mobile_phase->check_column No mobile_phase_issue Mobile Phase Issue (Incorrect composition, pH drift) check_mobile_phase->mobile_phase_issue Yes column_issue Column Issue (Contamination, Degradation, Wrong Choice) check_column->column_issue Yes optimize_method Optimize Method Parameters - Adjust gradient - Change solvent ratio - Modify pH/temperature check_column->optimize_method No end Problem Resolved system_issue->end mobile_phase_issue->end column_issue->end optimize_method->end

Caption: A general workflow for troubleshooting common HPLC issues.

Method_Development_Poor_Resolution start Poor Resolution of Quinolinone Isomers optimize_selectivity Optimize Selectivity (α) start->optimize_selectivity change_solvent Change Organic Solvent (ACN vs. MeOH) optimize_selectivity->change_solvent adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph No Improvement end Resolution Improved change_solvent->end Improved change_column Change Stationary Phase (e.g., Phenyl, Cyano) adjust_ph->change_column No Improvement adjust_ph->end Improved optimize_efficiency Optimize Efficiency (N) change_column->optimize_efficiency No Improvement change_column->end Improved adjust_flow_rate Decrease Flow Rate optimize_efficiency->adjust_flow_rate use_smaller_particles Use Column with Smaller Particles adjust_flow_rate->use_smaller_particles No Improvement adjust_flow_rate->end Improved use_smaller_particles->end Improved

Caption: Logical workflow for improving poor peak resolution.

References

Troubleshooting

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one stability and degradation issues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The information provided is intended to assist in designing and interpreting stability and degradation studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work with 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

Problem Potential Cause Recommended Solution
Inconsistent analytical results for the parent compound. Sample degradation during preparation or analysis.Prepare samples fresh and analyze them immediately. Use of a stability-indicating analytical method is crucial.[1][2][3] Consider using amber vials to protect from light.
Non-validated analytical method.Develop and validate a stability-indicating analytical method according to ICH guidelines.[4]
Appearance of unexpected peaks in chromatograms during stability studies. Formation of degradation products.Conduct forced degradation studies to systematically identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[5][6][7][8][9]
Contamination from solvents or excipients.Run blank experiments with solvents and excipients alone to identify any interfering peaks.
No degradation observed under stress conditions. Stress conditions are too mild.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants.[9]
The compound is highly stable under the tested conditions.While possible, it is important to ensure a range of rigorous stress conditions have been applied before concluding intrinsic stability.
Significant degradation of the compound in control samples. Instability of the compound under normal laboratory conditions.Re-evaluate the handling and storage procedures. Store the compound in a cool, dark, and dry place. Consider inert atmosphere packaging if susceptible to oxidation.
Contamination of the sample.Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?

While specific degradation pathways for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one are not extensively documented in publicly available literature, based on the structure and known chemistry of related quinolinone compounds, the following degradation pathways can be hypothesized:

  • Hydrolysis: The amide bond in the dihydroquinolinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The aromatic ring and the benzylic positions of the methyl groups could be susceptible to oxidation, potentially forming hydroxylated or carbonylated derivatives. The nitrogen atom could also be oxidized.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, potentially leading to the formation of radicals and subsequent degradation products.

The following diagram illustrates a proposed initial degradation step via hydroxylation, a common metabolic and degradation pathway for quinoline derivatives.[10][11]

Proposed_Initial_Degradation Parent 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one Hydroxylated_Product Hydroxylated Metabolite/Degradant Parent->Hydroxylated_Product Oxidation (e.g., P450 or chemical oxidant)

Caption: Proposed initial oxidative degradation step.

2. What are the recommended conditions for forced degradation studies of this compound?

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[5][6][7][8] The following conditions are recommended as a starting point, with the aim of achieving 5-20% degradation:

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 72 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Degradation Dry Heat80°C48 - 96 hours
Photostability ICH Q1B conditions (UV & Vis light)Room TemperatureAs per guidelines

3. How should I set up a typical experimental workflow for a forced degradation study?

A systematic workflow is crucial for obtaining reliable and reproducible data from forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_exposure Stress Exposure cluster_analysis Analysis cluster_evaluation Data Evaluation Prep_Compound Prepare Stock Solution of Compound Expose Expose Compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep_Compound->Expose Prep_Stress Prepare Stress Agents (Acid, Base, Oxidant) Prep_Stress->Expose Neutralize Neutralize (if necessary) and Dilute Samples Expose->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analyze Identify Identify and Quantify Degradation Products Analyze->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: General experimental workflow for forced degradation studies.

4. What analytical techniques are suitable for stability testing of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique. A reverse-phase C18 column is often a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for the identification and structural elucidation of unknown degradation products.[1][3]

  • Thin-Layer Chromatography (TLC) can be used as a simple and rapid preliminary tool to assess the number of degradation products.

5. How can I ensure the analytical method is "stability-indicating"?

To validate an analytical method as stability-indicating, you must demonstrate specificity. This is achieved by:

  • Analyzing stressed samples: Show that the degradation products are well-resolved from the parent compound and from each other.

  • Peak purity analysis: Use a photodiode array (PDA) detector or mass spectrometry to confirm that the chromatographic peak for the parent compound in a stressed sample is pure and does not co-elute with any degradation products.

The logical relationship for method validation is depicted below:

Stability_Indicating_Method_Validation Forced_Degradation Forced Degradation Samples Specificity Demonstrate Specificity Forced_Degradation->Specificity Method_Development Analytical Method Development (e.g., HPLC) Method_Development->Specificity Resolution Resolution of Parent and Degradants Specificity->Resolution Peak_Purity Peak Purity Analysis Specificity->Peak_Purity Validation Validated Stability-Indicating Method Resolution->Validation Peak_Purity->Validation

References

Optimization

Technical Support Center: Purification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification o...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified product appears as an oil or a sticky solid. How can I induce crystallization?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of forming solid crystals. This can occur if the compound is too soluble in the chosen solvent, even at low temperatures, or if impurities are inhibiting crystal formation.[1]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a clean glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the solution to act as a seed for crystallization.[1]

  • Solvent Modification:

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Anti-Solvent Addition: Gradually add a miscible "anti-solvent" (a solvent in which your compound is less soluble) to the solution until it becomes slightly cloudy. Then, warm the mixture until it is clear again and allow it to cool slowly. For a moderately polar compound like 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one, if you are using a polar solvent like ethanol or acetone, you could try adding water dropwise as an anti-solvent.[1] Conversely, if using a less polar solvent like dichloromethane, adding a non-polar solvent like hexane can help induce precipitation.[1]

Q2: After recrystallization, my product is still colored. How can I remove colored impurities?

A2: Colored impurities can often be removed by treating the solution with activated charcoal.

Troubleshooting Steps:

  • Dissolve the crude product in a suitable hot solvent.

  • Add a small amount of activated charcoal to the hot solution. Activated charcoal has a high surface area and will adsorb many colored impurities.[1]

  • Heat the mixture at a gentle boil for a few minutes to allow for sufficient adsorption.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. It is crucial to use a pre-warmed funnel to prevent the product from crystallizing prematurely during filtration.[1]

  • Allow the filtrate to cool slowly to form crystals.

Q3: My yield after purification is very low. What are the potential causes and how can I improve it?

A3: Low recovery can stem from several factors during the purification process.

Troubleshooting Steps:

  • Excess Solvent: Using too much solvent for recrystallization is a common cause of low yield, as a significant amount of the product may remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes too quickly (e.g., during hot filtration), this can lead to loss of material. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath after the solution has reached room temperature can help maximize crystal formation.

  • Solvent Choice: The chosen solvent may be too good, meaning the compound has significant solubility even at low temperatures. Consider screening for a solvent system where the compound has high solubility when hot and very low solubility when cold.

Q4: I am seeing multiple spots on my TLC plate after purification. What are the likely impurities?

A4: The impurities in your product will depend on the synthetic route used. A common method for synthesizing dihydroquinolinones is through the intramolecular Friedel-Crafts cyclization of N-arylamides.[2] Potential impurities from this type of reaction include:

  • Unreacted Starting Materials: The N-arylamide precursor may not have fully reacted.

  • Poly-alkylated Byproducts: The aromatic ring of the product is activated and can sometimes react further, leading to over-alkylation.[3]

  • Isomeric Products: Depending on the substitution pattern of the starting material, different isomers may form.

  • Products from Carbocation Rearrangement: Friedel-Crafts alkylations are prone to carbocation rearrangements, which can lead to the formation of structural isomers.[4]

To identify these impurities, it is helpful to run co-spots on your TLC plate with the starting materials.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline. The ideal solvent system should be determined experimentally.

  • Solvent Screening:

    • Place a small amount of the crude 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one in several test tubes.

    • Add a few drops of different solvents or solvent mixtures to each tube. Good single solvents to try include ethanol, methanol, acetone, and ethyl acetate.[5][6] Good solvent mixtures include ethanol/water, acetone/water, and dichloromethane/hexane.[1][6]

    • A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and swirl to dissolve. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.

  • Crystallization:

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Flash Column Chromatography Protocol

Flash chromatography is a useful technique for separating the target compound from impurities with different polarities.[7]

  • Solvent System Selection:

    • Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A mixture of hexane and ethyl acetate is a common starting point for compounds of moderate polarity.

  • Column Packing:

    • Pack a glass column with silica gel (230-400 mesh) using either a dry packing or wet slurry method.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using TLC. .

  • Product Isolation:

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
EthanolSparingly SolubleSolubleGood
Acetone/Water (9:1)Sparingly SolubleSolubleGood
Dichloromethane/Hexane (1:1)SolubleVery SolublePoor (oils out)
WaterInsolubleInsolubleN/A

Table 2: Purity Analysis Data

Purification MethodPurity by HPLC (%)Yield (%)
Crude Product85-
Recrystallization (Ethanol)98.575
Flash Chromatography (Hexane/Ethyl Acetate Gradient)>9960

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude Product (Contains impurities) Recrystallization Recrystallization Crude->Recrystallization Option 1 Chromatography Flash Column Chromatography Crude->Chromatography Option 2 Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Chromatography->Pure_Product TLC TLC Analysis Pure_Product->TLC HPLC HPLC Analysis Pure_Product->HPLC NMR NMR Analysis Pure_Product->NMR

Caption: Purification workflow for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting_Tree Start Purification Issue Oiling_Out Product Oils Out Start->Oiling_Out Colored_Product Product is Colored Start->Colored_Product Low_Yield Low Yield Start->Low_Yield Multiple_Spots Multiple Spots on TLC Start->Multiple_Spots Solution_Oiling Induce Nucleation (Scratch/Seed) Oiling_Out->Solution_Oiling Solvent_Mod Modify Solvent (Anti-solvent) Oiling_Out->Solvent_Mod Charcoal Treat with Activated Charcoal Colored_Product->Charcoal Solvent_Vol Reduce Solvent Volume Low_Yield->Solvent_Vol Cooling Ensure Slow Cooling & Sufficient Time Low_Yield->Cooling Check_Start Check Starting Material Purity Multiple_Spots->Check_Start Chromatography Use Column Chromatography Multiple_Spots->Chromatography

Caption: Troubleshooting decision tree for common purification challenges.

References

Troubleshooting

Technical Support Center: Scaling Up Production of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up production of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The information...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up production of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the preparation of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?

A1: The most prevalent and scalable approach involves a two-step synthesis. The first step is the acylation of p-toluidine with 3,3-dimethylacryloyl chloride to form the precursor, N-(4-methylphenyl)-3,3-dimethylacrylamide. The second step is an intramolecular Friedel-Crafts cyclization of this precursor, catalyzed by a strong acid, to yield the final product.

Q2: What are the critical parameters to control during the synthesis of the precursor, N-(4-methylphenyl)-3,3-dimethylacrylamide?

A2: Temperature control is crucial during the addition of 3,3-dimethylacryloyl chloride to p-toluidine to prevent side reactions. The reaction is typically carried out at a low temperature (0-5 °C). The purity of the starting materials and the exclusion of moisture are also important for achieving a high yield of the desired amide.

Q3: Which acid catalyst is most effective for the intramolecular Friedel-Crafts cyclization?

A3: Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this type of cyclization. Concentrated sulfuric acid can also be used, but PPA is often preferred as it can also serve as the solvent and generally leads to cleaner reactions with fewer side products.

Q4: What are the primary challenges encountered during the scale-up of this synthesis?

A4: Key challenges during scale-up include:

  • Exothermic reactions: Both the acylation and the cyclization steps can be exothermic, requiring efficient heat management to maintain optimal reaction temperatures.

  • Viscosity: Reactions involving polyphosphoric acid can become highly viscous, posing challenges for efficient stirring and heat transfer.

  • Product Isolation and Purification: Isolating the product from the highly acidic and viscous reaction mixture and subsequent purification can be challenging on a larger scale.

Troubleshooting Guides

Issue 1: Low Yield of N-(4-methylphenyl)-3,3-dimethylacrylamide (Precursor)
Symptom Possible Cause Troubleshooting Step
Low product yield with significant starting material remaining Incomplete reaction.Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time. Check the stoichiometry of the reactants.
Formation of multiple byproducts Reaction temperature was too high.Maintain a low temperature (0-5 °C) during the addition of the acyl chloride. Add the acyl chloride dropwise to control the exotherm.
Product is an oil or difficult to crystallize Presence of impurities or residual solvent.Ensure the reaction is properly quenched and washed to remove unreacted starting materials and byproducts. Use an appropriate solvent system for recrystallization.
Issue 2: Low Yield or No Formation of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Symptom Possible Cause Troubleshooting Step
Reaction does not proceed; only starting material is recovered Inactive or insufficient catalyst.Use fresh, anhydrous polyphosphoric acid. Ensure a sufficient amount of catalyst is used as it also acts as the solvent.
Formation of a dark, tarry substance Reaction temperature is too high, leading to decomposition.Carefully control the reaction temperature. The optimal temperature for the cyclization is typically between 80-100 °C.
Product is contaminated with starting material Incomplete cyclization.Increase the reaction time or slightly increase the temperature within the optimal range. Ensure efficient stirring, especially if the mixture is viscous.
Difficulty in isolating the product from the reaction mixture The product is trapped in the viscous polyphosphoric acid.Quench the reaction by carefully pouring it onto crushed ice. This will hydrolyze the PPA and precipitate the product, making it easier to filter.

Experimental Protocols

Step 1: Synthesis of N-(4-methylphenyl)-3,3-dimethylacrylamide

This protocol describes the synthesis of the precursor amide from p-toluidine and 3,3-dimethylacryloyl chloride.

Table 1: Reagents and Reaction Conditions for Precursor Synthesis

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
p-Toluidine107.1510.7 g0.11.0
3,3-Dimethylacryloyl chloride118.5612.4 g0.1051.05
Triethylamine101.1912.1 g (16.7 mL)0.121.2
Dichloromethane (DCM)-200 mL--
Reaction Temperature 0-5 °C
Reaction Time 2 hours
Typical Yield 85-95%

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-toluidine (10.7 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 200 mL of anhydrous dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 3,3-dimethylacryloyl chloride (12.4 g, 0.105 mol) in 50 mL of anhydrous dichloromethane from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding 100 mL of water.

  • Separate the organic layer, and wash it successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford N-(4-methylphenyl)-3,3-dimethylacrylamide as a white solid.

Step 2: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This protocol outlines the intramolecular Friedel-Crafts cyclization of the precursor to the final product.

Table 2: Reagents and Reaction Conditions for Final Product Synthesis

ReagentMolar Mass ( g/mol )AmountMoles
N-(4-methylphenyl)-3,3-dimethylacrylamide189.269.46 g0.05
Polyphosphoric Acid (PPA)-100 g-
Reaction Temperature 90-100 °C
Reaction Time 3 hours
Typical Yield 70-80%

Procedure:

  • In a 250 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, place 100 g of polyphosphoric acid.

  • Heat the PPA to 70 °C with stirring.

  • Add N-(4-methylphenyl)-3,3-dimethylacrylamide (9.46 g, 0.05 mol) portion-wise to the hot PPA over 15 minutes.

  • After the addition is complete, heat the reaction mixture to 90-100 °C and maintain this temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to about 60 °C and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one as a crystalline solid.

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization start1 Dissolve p-toluidine and triethylamine in DCM add_acyl Add 3,3-dimethylacryloyl chloride at 0-5 °C start1->add_acyl react1 Stir at room temperature for 2h add_acyl->react1 quench1 Quench with water react1->quench1 workup1 Workup (Wash & Dry) quench1->workup1 purify1 Recrystallize workup1->purify1 product1 N-(4-methylphenyl)-3,3-dimethylacrylamide purify1->product1 start2 Heat Polyphosphoric Acid (PPA) product1->start2 Use as starting material add_precursor Add precursor to PPA start2->add_precursor react2 Heat at 90-100 °C for 3h add_precursor->react2 quench2 Pour onto ice react2->quench2 filter Filter and wash with water quench2->filter purify2 Recrystallize filter->purify2 product2 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one purify2->product2

Caption: Experimental workflow for the two-step synthesis.

reaction_mechanism cluster_precursor Precursor Formation cluster_cyclization Intramolecular Friedel-Crafts Cyclization p-Toluidine p-Toluidine Amide N-(4-methylphenyl)-3,3- dimethylacrylamide p-Toluidine->Amide + Acyl_Chloride 3,3-Dimethylacryloyl Chloride Acyl_Chloride->Amide + Et3N, DCM Amide_protonated Protonated Amide Amide->Amide_protonated + H+ (PPA) Carbocation Carbocation Intermediate Amide_protonated->Carbocation Electrophilic Attack Final_Product 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one Carbocation->Final_Product Deprotonation

Caption: Simplified reaction mechanism overview.

Optimization

Technical Support Center: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Welcome to the technical support center for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshoo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one?

A1: A prevalent method for the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is the intramolecular Friedel-Crafts type cyclization of an N-aryl-α,β-unsaturated amide. This typically involves the reaction of p-toluidine with 3,3-dimethylacrylic acid or its corresponding acid chloride to form the N-(p-tolyl)-3,3-dimethylacrylamide intermediate, followed by acid-catalyzed cyclization.

Q2: What are the critical parameters to control during the cyclization step?

A2: The cyclization step is crucial for achieving a high yield and purity. Key parameters to control include:

  • Choice and concentration of the acid catalyst: Strong acids like polyphosphoric acid (PPA) or sulfuric acid are commonly used. The concentration of the acid can significantly influence the reaction rate and the formation of side products.

  • Reaction temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without causing degradation of the starting material or product.

  • Reaction time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Q3: What are the expected major impurities in this synthesis?

A3: Potential impurities can arise from starting materials or side reactions. Common impurities may include:

  • Unreacted N-(p-tolyl)-3,3-dimethylacrylamide.

  • Polymerized material from the unsaturated amide.

  • Isomeric products from cyclization at an undesired position on the aromatic ring (ortho to the methyl group), although this is generally less favored.

  • Products of intermolecular reactions if the concentration of the substrate is too high.

Q4: How can I purify the final product?

A4: Recrystallization is a common and effective method for purifying 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The choice of solvent is critical for successful recrystallization. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for similar compounds include ethanol, ethyl acetate/hexane, or toluene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction during the formation of the N-arylamide intermediate.- Ensure the purity of p-toluidine and 3,3-dimethylacrylic acid/chloride. - Use an appropriate coupling agent or activate the carboxylic acid (e.g., convert to acid chloride) for efficient amidation. - Optimize reaction time and temperature for the amidation step.
Ineffective cyclization.- Increase the strength or concentration of the acid catalyst (e.g., use fresh PPA). - Optimize the cyclization temperature; a higher temperature might be required, but monitor for degradation. - Ensure anhydrous conditions, as water can deactivate the acid catalyst.
Formation of a Dark, Tarry Reaction Mixture Polymerization of the unsaturated amide or starting materials under harsh acidic conditions.- Add the N-arylamide to the pre-heated acid catalyst slowly and with vigorous stirring to ensure rapid mixing and prevent localized overheating. - Lower the reaction temperature and extend the reaction time. - Consider using a milder Lewis acid catalyst.
Product Contaminated with Starting Material (N-arylamide) Incomplete cyclization.- Increase the reaction time or temperature for the cyclization step. - Increase the amount of acid catalyst. - Purify the crude product using column chromatography before recrystallization.
Difficulty in Product Crystallization Presence of oily impurities that inhibit crystal formation.- Attempt to purify the crude product by column chromatography to remove oily byproducts before recrystallization. - Try different recrystallization solvents or solvent mixtures. - Use a seed crystal to induce crystallization. - Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
Broad Melting Point Range of the Purified Product Presence of persistent impurities.- Perform a second recrystallization using a different solvent system. - Analyze the product by HPLC to identify the number of impurities and their approximate levels. - Consider purification by preparative chromatography if recrystallization is ineffective.

Experimental Protocols

Protocol 1: Synthesis of N-(p-tolyl)-3,3-dimethylacrylamide
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluidine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Slowly add 3,3-dimethylacryloyl chloride (1.1 equivalents) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(p-tolyl)-3,3-dimethylacrylamide.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane/ethyl acetate.

Protocol 2: Synthesis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one
  • In a fume hood, place polyphosphoric acid (PPA) (approximately 10 times the weight of the amide) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly and carefully add the N-(p-tolyl)-3,3-dimethylacrylamide (1 equivalent) to the hot PPA with vigorous stirring.

  • Increase the temperature to 120-130 °C and maintain for 2-3 hours.

  • Monitor the reaction by taking small aliquots, quenching with ice water, extracting with ethyl acetate, and analyzing by TLC.

  • After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with stirring.

  • The precipitate formed is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

  • The crude product is then dried.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one in a minimum amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Presentation

Table 1: Analytical Data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

Analytical Technique Expected Results
Appearance White to off-white crystalline solid
Melting Point Dependent on purity, literature values should be consulted.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.5 (s, 1H, NH), ~7.2-6.9 (m, 3H, Ar-H), ~2.4 (s, 2H, CH₂), ~2.3 (s, 3H, Ar-CH₃), ~1.3 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected peaks for carbonyl, aromatic carbons, aliphatic carbons, and methyl groups.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ expected at 190.12
HPLC Purity >98% after successful purification

Visualizations

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification p-Toluidine p-Toluidine Amidation Amidation p-Toluidine->Amidation 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride->Amidation N-Aryl_Amide N-Aryl_Amide Amidation->N-Aryl_Amide DCM, rt Cyclization Cyclization N-Aryl_Amide->Cyclization PPA, 120-130°C Crude_Product Crude_Product Cyclization->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Ethanol or EtOAc/Hexane Pure_Product Pure 4,4,6-Trimethyl-3,4- dihydroquinolin-2(1H)-one Recrystallization->Pure_Product

Caption: Synthetic workflow for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Amide Amide formation successful? Start->Check_Amide Troubleshoot_Amide Optimize amidation: - Check starting materials - Adjust time/temp Check_Amide->Troubleshoot_Amide No Check_Cyclization Cyclization complete? Check_Amide->Check_Cyclization Yes Troubleshoot_Amide->Start Troubleshoot_Cyclization Optimize cyclization: - Increase acid conc./temp - Ensure anhydrous conditions Check_Cyclization->Troubleshoot_Cyclization No Check_Purification Purification effective? Check_Cyclization->Check_Purification Yes Troubleshoot_Cyclization->Start Troubleshoot_Purification Improve purification: - Recrystallize from  different solvent - Column chromatography Check_Purification->Troubleshoot_Purification No Success High Purity Product Check_Purification->Success Yes Troubleshoot_Purification->Start

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and Other Quinolinone Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative overview of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and other quinolinone derivatives, focusing on their synthesis, biological activities, and structure-activity relationships. The information presented herein is intended to support research and drug development efforts by providing a consolidated resource of experimental data and methodologies.

While specific experimental data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is limited in publicly available literature, this guide leverages data from structurally similar analogs to provide a comparative context for its potential biological profile.

Chemical Structures and Properties

Quinolinone derivatives are characterized by a bicyclic heterocyclic ring system. The specific substitutions on this scaffold significantly influence their physicochemical properties and biological activities.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one [Image of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one structure]C₁₂H₁₅NO189.25
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one[Image of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one structure]C₉H₉NO₂163.17[1]
1-Methyl-3,4-dihydroquinolin-2(1H)-one[Image of 1-Methyl-3,4-dihydroquinolin-2(1H)-one structure]C₁₀H₁₁NO161.20[2]
3,4-Dihydroisoquinolin-1(2H)-one[Image of 3,4-dihydroisoquinolin-1(2H)-one structure]C₉H₉NO147.17[3]

Synthesis of Quinolinone Derivatives

The synthesis of 3,4-dihydroquinolin-2(1H)-ones can be achieved through various methods, with intramolecular Friedel-Crafts cyclization being a common and effective approach.

Synthesis_Workflow StartingMaterials Substituted Aniline + α,β-Unsaturated Acid Chloride Acylation N-Acylation StartingMaterials->Acylation Intermediate N-Aryl-α,β-unsaturated amide Acylation->Intermediate Cyclization Intramolecular Friedel-Crafts Cyclization (e.g., AlCl3, H2SO4) Intermediate->Cyclization Product 4,4-Disubstituted-3,4-dihydroquinolin-2(1H)-one Cyclization->Product

A generalized workflow for the synthesis of 4,4-disubstituted-3,4-dihydroquinolin-2(1H)-ones.
Experimental Protocol: Synthesis of 4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one (A Representative Analog)

This protocol describes a general method for the synthesis of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a close structural analog of the target compound.

Materials:

  • Substituted aniline (e.g., p-toluidine for the 6-methyl analog)

  • 3,3-Dimethylacryloyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • N-Acylation: To a solution of the substituted aniline in anhydrous DCM, 3,3-dimethylacryloyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the completion of the reaction (monitored by TLC).

  • Work-up: The reaction mixture is washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure to yield the N-aryl-3,3-dimethylacrylamide intermediate.

  • Intramolecular Friedel-Crafts Cyclization: The crude amide is dissolved in a suitable solvent, and anhydrous AlCl₃ is added portion-wise at 0 °C. The mixture is then heated to reflux.

  • Quenching and Extraction: After cooling, the reaction is quenched by pouring it onto ice-cold water and extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivative.

Comparative Biological Activities

Quinolinone derivatives have been extensively studied for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. The following table summarizes the reported cytotoxic activities of various quinolinone derivatives against different cancer cell lines.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
2-Arylquinoline derivativesHeLa, PC38.3 - 34.34[4]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolinesHeLa13.15[4]
Substituted QuinazolinonesMCF-70.16 - 4.65[5]
4-Hydroxyquinoline derivativesColo 320 (resistant)4.58 - 14.08[6]
4-Hydroxyquinoline derivativesColo 205 (sensitive)2.34 - 16.54[6]

It is important to note that the cytotoxic activity is highly dependent on the substitution pattern of the quinolinone core. For instance, studies on 2-arylquinoline derivatives have shown that substitutions at the C-6 position can lead to potent and selective anticancer properties[4]. The lipophilicity of the compounds also plays a crucial role, with more lipophilic derivatives often exhibiting better cytotoxic effects[4].

Proposed Signaling Pathway for Anticancer Activity

Many quinolinone derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified, proposed signaling pathway.

Apoptosis_Pathway Quinolinone Quinolinone Derivative Mitochondrion Mitochondrion Quinolinone->Mitochondrion Induces Mitochondrial Membrane Permeabilization Bcl2 Bcl-2 family (e.g., Bax, Bak) Quinolinone->Bcl2 Inhibition of anti-apoptotic members (e.g., Bcl-2) ROS ROS Generation Quinolinone->ROS DNA_Damage DNA Damage Quinolinone->DNA_Damage Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondrion Regulation ROS->Mitochondrion DNA_Damage->Apoptosis

Proposed apoptotic pathway induced by quinolinone derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of quinolinone derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the compound dilutions to the wells and incubate for 48-72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Quinolinone Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT cytotoxicity assay.

Conclusion

References

Comparative

Unveiling the Biological Potential: A Comparative Analysis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and Its Analogues

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structurally related compounds is paramount. This guide provides a comparative analy...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structurally related compounds is paramount. This guide provides a comparative analysis of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one and its analogues, supported by experimental data, detailed protocols, and pathway visualizations to illuminate their therapeutic potential.

The dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects. These include anticancer, antitubercular, neuroprotective, and phosphodiesterase 5 (PDE5) inhibitory activities.[1][2][3][4] This guide will delve into the specific biological activities of 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one and compare it with its analogues, highlighting key structure-activity relationships.

Comparative Biological Activity: A Quantitative Overview

The following table summarizes the quantitative biological data for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one and selected analogues across various therapeutic areas. This data, extracted from diverse studies, facilitates a direct comparison of their potency and efficacy.

Compound IDStructureBiological Target/ActivityIC50/EC50/MICCell Line/ModelReference
1 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-oneNeuroprotective-Rotenone-induced Parkinson's disease model in rats[4]
2 Dihydroquinoline Carboxamide Derivative (8g)Antitubercular0.39 µg/mL (MIC)Mycobacterium tuberculosis H37Rv[5]
3 Dihydroquinoline Carboxamide Derivative (8h)Antitubercular0.78 µg/mL (MIC)Mycobacterium tuberculosis H37Rv[5]
4 (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d)Anticancer (Antiproliferative)Micromolar concentrationsHCT-116 (Colon Cancer)[6]
5 Dihydroquinolin-2(1H)-one Derivative (14b)PDE5A Inhibition3 nM (IC50)-[1]
6 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Anticancer (Antiproliferative)< 1.0 µM (IC50)Human tumor cell lines[7]

In-Depth Look at Key Biological Activities

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a close analogue of the target compound. In a rat model of Parkinson's disease, HTHQ demonstrated significant neuroprotective effects by reducing oxidative stress, restoring the activity of antioxidant enzymes, and suppressing apoptosis.[4] While direct data for 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one is pending, the activity of HTHQ suggests a promising avenue for neurological drug discovery within this chemical class.

Anticancer Activity

Several analogues of dihydroquinolin-2(1H)-one have shown potent anticancer activity. For instance, a series of novel tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit colorectal cancer growth by inducing cellular stress through the generation of reactive oxygen species (ROS).[6] One of the most promising compounds, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, exhibited antiproliferative activity at micromolar concentrations and suppressed colony formation and migration of HCT-116 cells.[6] The proposed mechanism involves the induction of autophagy via the PI3K/AKT/mTOR signaling pathway.[6] Another study identified 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine as a potent antiproliferative agent against various human tumor cell lines, with an IC50 value of less than 1.0 µM.[7] This compound was found to trigger p53/Bax-dependent apoptosis in colorectal cancer cells.[7]

Antitubercular Activity

The dihydroquinoline scaffold has also been explored for its potential against Mycobacterium tuberculosis. A study focused on dihydroquinoline carboxamide derivatives identified two compounds, 8g and 8h, with significant anti-tubercular activity, exhibiting MIC values of 0.39 and 0.78 μg/mL, respectively, against the H37Rv strain.[5] Importantly, these compounds were found to be non-toxic in vitro.[5]

PDE5 Inhibition for Pulmonary Arterial Hypertension

Structural optimizations of dihydroquinolin-2(1H)-ones have led to the discovery of potent and highly selective phosphodiesterase 5 (PDE5) inhibitors.[1] One such analogue, compound 14b, demonstrated an IC50 of 3 nM against PDE5A with high selectivity over other PDE isoforms.[1] In a rat model of monocrotaline-induced pulmonary arterial hypertension, oral administration of this compound showed superior pharmacodynamic effects compared to sildenafil, a clinically used PDE5 inhibitor.[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies for key assays are provided below.

Antitubercular Activity Assay (Microplate Alamar Blue Assay)
  • Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The culture is harvested in the mid-log phase and diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in Middlebrook 7H9 broth.

  • Assay Procedure: 100 µL of the bacterial suspension is added to each well of a 96-well microplate containing 100 µL of the serially diluted compounds.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Detection: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours.

  • Data Analysis: The fluorescence is read at an excitation of 530 nm and an emission of 590 nm. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits a 90% reduction in fluorescence compared to the control wells.[5]

Antiproliferative Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HCT-116) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[6]

PDE5A Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human PDE5A and cGMP (the substrate) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the PDE5A enzyme for a specified period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of cGMP.

  • Reaction Termination: The reaction is stopped, and the amount of remaining cGMP or the product (GMP) is quantified. This is often done using a secondary coupled enzyme system that produces a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1]

Signaling Pathways and Mechanisms of Action

The biological effects of dihydroquinolin-2(1H)-one analogues are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways can provide a clearer understanding of their mechanisms of action.

anticancer_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Autophagy Autophagy mTOR->Autophagy Inhibition Dihydroquinolinone Analogue (e.g., 20d) Dihydroquinolinone Analogue (e.g., 20d) Dihydroquinolinone Analogue (e.g., 20d)->PI3K Inhibition p53 p53 Bax Bax p53->Bax Activation Apoptosis Apoptosis Bax->Apoptosis Dihydroquinolinone Analogue (e.g., 10g) Dihydroquinolinone Analogue (e.g., 10g) Dihydroquinolinone Analogue (e.g., 10g)->p53 Activation

Caption: Anticancer signaling pathways modulated by dihydroquinolinone analogues.

pde5_inhibition_workflow cluster_workflow PDE5 Inhibition Assay Workflow A Prepare Recombinant PDE5A Enzyme D Pre-incubate PDE5A with Inhibitor A->D B Prepare cGMP Substrate E Initiate Reaction with cGMP B->E C Prepare Dihydroquinolinone Analogue (Inhibitor) C->D D->E F Stop Reaction E->F G Quantify cGMP or GMP F->G H Calculate % Inhibition and IC50 G->H

Caption: Experimental workflow for the PDE5 inhibition assay.

Conclusion

The 4,4,6-trimethyl-3,4-dihydroquinolin-2(1H)-one scaffold and its analogues represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. The presented data highlights the potent and varied biological activities of these molecules, from neuroprotection and anticancer effects to antitubercular and PDE5 inhibitory actions. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to further explore and develop this promising class of compounds for novel therapeutic interventions. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these analogues for specific biological targets.

References

Validation

Efficacy of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one as an anticancer agent

An in-depth examination of the therapeutic potential of quinolinone derivatives reveals a promising class of compounds with diverse mechanisms of action against various cancer cell lines. While specific data on 4,4,6-Tri...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the therapeutic potential of quinolinone derivatives reveals a promising class of compounds with diverse mechanisms of action against various cancer cell lines. While specific data on 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one as an anticancer agent remains limited in publicly available research, a comprehensive analysis of structurally related quinolinone and dihydroquinolinone analogs provides valuable insights into their efficacy and modes of action. This guide offers a comparative overview of these compounds, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

Performance Comparison of Quinolinone Derivatives

The anticancer activity of various quinolinone derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison. The following tables summarize the in vitro cytotoxicity of several quinolinone analogs against different cancer cell lines.

Compound/AlternativeTarget Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative 12e MGC-803 (Gastric Cancer)1.38[1]
HCT-116 (Colon Cancer)5.34[1]
MCF-7 (Breast Cancer)5.21[1]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) C-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin[1]
MDA-MB-231 (Breast Cancer)Comparable to Cisplatin/Doxorubicin[1]
A549 (Lung Cancer)Comparable to Cisplatin/Doxorubicin[1]
2-Quinolone Derivative 11e COLO 205 (Colon Cancer)Nanomolar range[1]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c) H460 (Lung Carcinoma)4.9 ± 0.7[2]
A-431 (Skin Carcinoma)2.0 ± 0.9[2]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[2]
2-aminodihydroquinoline analog (5f) MDA-MB-231 (Breast Adenocarcinoma)~2[3]
2-aminodihydroquinoline analog (5h) MDA-MB-231 (Breast Adenocarcinoma)~2[3]
Hexahydroquinoline derivative (6a) THP-1 (Acute Myeloid Leukemia)0.4[4]
HL-60 (Acute Promyelocytic Leukemia)0.4[4]
4,6,7,8-tetrahydroquinolin-5(1H)-one derivative (4b) MCF-7 (Breast Cancer)0.002[5]
4,6,7,8-tetrahydroquinolin-5(1H)-one derivative (4j) MCF-7 (Breast Cancer)0.004[5]
4,6,7,8-tetrahydroquinolin-5(1H)-one derivative (4k) MCF-7 (Breast Cancer)0.004[5]
4,6,7,8-tetrahydroquinolin-5(1H)-one derivative (4e) MCF-7 (Breast Cancer)0.003[5]
Staurosporine (Control) MCF-7 (Breast Cancer)0.005[5]

Mechanisms of Anticancer Action

Quinolinone derivatives exert their anticancer effects through various mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[6]

1. Tyrosine Kinase Inhibition: Many quinolinone derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1][7] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.[1] By inhibiting EGFR, these compounds block downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell growth and survival.[1] Several quinoline-based multi-kinase inhibitors have received FDA approval for clinical use in cancer treatment.[5][8]

2. Induction of Apoptosis: A significant number of quinolinone compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3][9] This can be achieved through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[9] For instance, some derivatives trigger apoptosis by altering the expression of key regulatory proteins like Bcl-2 and Bax, and activating caspases.[9]

3. Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer.[9] Certain quinolinone derivatives have demonstrated the ability to arrest the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from progressing through mitosis and leading to reduced tumor cell viability.[3][9]

4. Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Some quinolinone derivatives have been identified as inhibitors of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[9][10]

The following diagram illustrates a generalized signaling pathway targeted by many quinolinone derivatives:

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinolinone Quinolinone Derivative Quinolinone->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of EGFR signaling by a quinolinone derivative.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer efficacy of quinolinone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the quinolinone compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate IC50 values H->I

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the quinolinone derivative. A control group with no treatment is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Detailed Steps:

  • Cell Treatment: Cancer cells are treated with the quinolinone compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Steps:

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.

  • Cell Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

The quinolinone scaffold represents a versatile and promising platform for the development of novel anticancer agents. While direct evidence for the efficacy of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is not yet prevalent in the literature, the extensive research on related analogs highlights the significant potential of this chemical class. The diverse mechanisms of action, including tyrosine kinase inhibition, induction of apoptosis, and cell cycle arrest, offer multiple avenues for therapeutic intervention. Further investigation into the structure-activity relationships of substituted dihydroquinolinones is warranted to optimize their potency and selectivity, ultimately paving the way for new and effective cancer therapies.

References

Comparative

A Comparative Guide to the Synthesis of Dihydroquinolinones for Researchers

For researchers, scientists, and drug development professionals, the efficient synthesis of dihydroquinolinone scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a comparative analys...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of dihydroquinolinone scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a comparative analysis of prominent synthetic routes to dihydroquinolinones, supported by quantitative data and detailed experimental protocols. Visualizations of the reaction pathways are included to facilitate a deeper understanding of the chemical transformations.

The dihydroquinolinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The diverse methodologies for its synthesis each present distinct advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and scalability. This comparison focuses on three widely employed strategies: Intramolecular Friedel-Crafts Cyclization, Domino Reactions, and Photocatalytic Synthesis.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthetic route for a target dihydroquinolinone depends on several factors, including the desired substitution pattern, available starting materials, and required scale. The following table summarizes quantitative data for representative examples of each key synthetic strategy, offering a direct comparison of their performance.

Synthesis RouteSubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Intramolecular Friedel-Crafts Cyclization N-PhenylcinnamamideTrifluoroacetic Acid (TFA)Dichloromethane (DCM)RT295[1]
3-(2-aminophenyl)propanoic acidPolyphosphoric Acid (PPA)-100185[1]
Domino Reaction (Michael-SNAг) 2'-Fluoro-2-cinnamoyl-acetophenonePyrrolidineEthanolReflux482[2][3]
Domino Reaction (Reductive Cyclization) (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-oneFe/NH4ClEthanol/Water80392[3][4]
Photocatalytic Synthesis N-Aryl-α,β-unsaturated amidefac-[Ir(ppy)3]AcetonitrileRT1288[1][5]
TetrahydroquinolineRu(bpy)3Cl2 / DBUAcetonitrile150.0843[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to enable replication and adaptation in a laboratory setting.

Intramolecular Friedel-Crafts Cyclization of N-Phenylcinnamamide

This protocol describes the acid-catalyzed cyclization of an N-arylcinnamamide to form a 3,4-dihydroquinolin-2(1H)-one.

Materials:

  • N-Phenylcinnamamide (1.0 mmol)

  • Trifluoroacetic Acid (TFA) (10.0 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-phenylcinnamamide in dichloromethane (10 mL) at room temperature, add trifluoroacetic acid dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3,4-dihydroquinolin-2(1H)-one.

Domino Reaction: Reductive Cyclization of a Nitro-Chalcone Derivative

This procedure outlines the synthesis of a 2,3-dihydroquinolin-4(1H)-one via a one-pot reduction of a nitro group followed by intramolecular cyclization.[3][4]

Materials:

  • (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one (1.0 mmol)

  • Iron powder (5.0 mmol)

  • Ammonium chloride (5.0 mmol)

  • Ethanol (15 mL)

  • Water (5 mL)

  • Ethyl acetate

  • Celite

Procedure:

  • In a round-bottom flask, suspend (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one, iron powder, and ammonium chloride in a mixture of ethanol and water.

  • Heat the mixture to 80 °C and stir vigorously for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Photocatalytic Synthesis of Dihydroquinolin-2(1H)-one

This protocol describes a visible-light-mediated synthesis of a dihydroquinolin-2(1H)-one from an N-aryl-α,β-unsaturated amide.[1][5]

Materials:

  • N-Aryl-α,β-unsaturated amide (0.2 mmol)

  • fac-[Ir(ppy)3] (1-2 mol%)

  • Degassed acetonitrile (2 mL)

  • Blue LED light source

Procedure:

  • In a Schlenk tube, dissolve the N-aryl-α,β-unsaturated amide and the photocatalyst fac-[Ir(ppy)3] in degassed acetonitrile.

  • Subject the solution to three freeze-pump-thaw cycles to ensure the removal of oxygen.

  • Place the reaction tube approximately 5 cm from a blue LED light source and stir at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3,4-dihydroquinolin-2(1H)-one.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthesis routes for dihydroquinolinones.

friedel_crafts cluster_start Starting Material cluster_reaction Reaction cluster_product Product start N-Aryl-α,β-unsaturated Amide intermediate Carbocation Intermediate start->intermediate Protonation reagent Acid Catalyst (e.g., TFA, PPA) reagent->intermediate product Dihydroquinolinone intermediate->product Intramolecular Electrophilic Aromatic Substitution

Intramolecular Friedel-Crafts Cyclization Pathway

domino_reaction cluster_start Starting Materials cluster_reaction Domino Process cluster_product Product start1 o-Nitrochalcone intermediate1 Amino Intermediate start1->intermediate1 Reduction reagent Reducing Agent (e.g., Fe/NH4Cl) reagent->intermediate1 intermediate2 Intramolecular Michael Addition intermediate1->intermediate2 product Dihydroquinolinone intermediate2->product Cyclization

Domino Reaction (Reductive Cyclization) Pathway

photocatalytic_synthesis cluster_start Starting Material cluster_reaction Photocatalytic Cycle cluster_product Product start N-Aryl-α,β-unsaturated Amide radical_intermediate Radical Intermediate start->radical_intermediate Single Electron Transfer (SET) catalyst Photocatalyst (e.g., Ir(ppy)3) excited_catalyst Excited Photocatalyst* catalyst->excited_catalyst light Visible Light (hν) light->excited_catalyst excited_catalyst->radical_intermediate product Dihydroquinolinone radical_intermediate->product Radical Cyclization & Hydrogen Atom Transfer

Photocatalytic Synthesis Pathway

References

Validation

Comparative Guide to the Validation of Analytical Methods for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This guide provides a comprehensive overview and comparison of potential analytical methodologies for the quantitative determination and impurity profiling of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The informatio...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of potential analytical methodologies for the quantitative determination and impurity profiling of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The information presented is based on established analytical techniques for structurally similar quinolinone and quinoline derivatives, offering a robust starting point for method development and validation for the target compound.

Introduction

4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is a substituted quinolinone derivative. The validation of analytical methods for such compounds is critical in drug development and quality control to ensure the identity, purity, and potency of the active pharmaceutical ingredient (API).[1][2] This guide compares four primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.[3] For routine quality control of the bulk drug substance, HPLC with UV detection is often the method of choice due to its robustness and cost-effectiveness.[4][5] For the analysis of trace level impurities or determination in complex biological matrices, the higher sensitivity and selectivity of LC-MS/MS are often required.[6][7] GC-MS can be a suitable alternative for volatile and thermally stable compounds and impurities.[8] Capillary electrophoresis offers a high-efficiency separation alternative, particularly for charged analytes.[9][10][11]

Comparison of Analytical Techniques

The following tables summarize the typical performance characteristics of various analytical techniques based on data reported for analogous quinolinone and quinoline derivatives. These values can serve as a benchmark for the development and validation of a method for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

Table 1: High-Performance Liquid Chromatography (HPLC)

Validation ParameterTypical Performance for Quinolinone DerivativesReference
Linearity (r²)> 0.999[4][12]
Accuracy (% Recovery)98.0 - 102.0%[4][13]
Precision (% RSD)< 2.0%[4][13]
Limit of Detection (LOD)0.1 - 1.0 µg/mL[4]
Limit of Quantitation (LOQ)0.2 - 5.0 µg/mL[4]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Validation ParameterTypical Performance for Quinolone DerivativesReference
Linearity (r²)> 0.99[14]
Accuracy (% Recovery)78.9 - 110%[14]
Precision (% RSD)< 13.7%[14]
Limit of Detection (LOD)0.12 - 1.31 µg/kg[14]
Limit of Quantitation (LOQ)0.96 - 2.60 µg/kg[14]
Decision Limit (CCα)0.18 - 0.68 ng/g[6]
Detection Capability (CCβ)0.24 - 0.96 ng/g[6]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Validation ParameterTypical Performance for Quinoline DerivativesReference
Linearity (r²)0.9998[8]
Accuracy (% Recovery)82.9 - 92.0%[8]
Precision (% RSD)1.4 - 3.8%[8]
Limit of Detection (LOD)0.1 mg/kg[8]
Limit of Quantitation (LOQ)Not Reported

Table 4: Capillary Electrophoresis (CE)

Validation ParameterTypical Performance for Quinolone DerivativesReference
Linearity (r²)Not Reported
Accuracy (% Recovery)Not Reported
Precision (% RSD)Not Reported
Limit of Detection (LOD)Not Reported
Limit of Quantitation (LOQ)Not Reported

Note: Quantitative data for CE applied to quinolinone derivatives is not as readily available in the reviewed literature, hence the "Not Reported" entries. CE is more frequently described for its separation efficiency and determination of physicochemical properties like pKa.[10][15]

Experimental Protocols

The following are detailed, exemplary experimental protocols for each analytical technique. These should be considered as starting points and will require optimization for the specific analysis of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the assay and impurity determination of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one in bulk drug substance and pharmaceutical formulations.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 20 mM phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol is typically employed.[4][16]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25-30 °C.[12]

  • Detection Wavelength: Determined by the UV spectrum of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. A DAD can be used to monitor multiple wavelengths.

  • Injection Volume: 10-20 µL.[4][16]

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration.[16]

    • Pharmaceutical Formulation: Weigh and finely powder tablets. Extract the active ingredient with a suitable solvent, sonicate to ensure complete dissolution, and dilute to a known concentration. Filter the final solution through a 0.45 µm syringe filter before injection.[4]

  • Validation Parameters (as per ICH Q2(R1)): Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the trace-level quantification of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and its impurities in complex matrices such as biological fluids or for genotoxic impurity analysis.[6][14]

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][14]

  • Column: A shorter C8 or C18 column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) is often used for faster analysis.[6]

  • Mobile Phase: Gradient elution with a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.[6][7]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Mode: ESI positive or negative mode, to be optimized for the target analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity. Precursor and product ions for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and its potential impurities need to be determined by direct infusion or infusion during an LC run.

  • Sample Preparation:

    • Biological Fluids (e.g., Plasma): Protein precipitation with acetonitrile or methanol, followed by centrifugation. The supernatant may be further cleaned up using solid-phase extraction (SPE).[4]

  • Validation Parameters: In addition to the standard validation parameters, matrix effects and recovery should be thoroughly investigated.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is applicable if 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and its impurities are volatile and thermally stable. Derivatization may be required to improve volatility and thermal stability.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]

  • Inlet Temperature: 250-280 °C.[8]

  • Oven Temperature Program: A temperature gradient program will be required to separate the analytes of interest. For example, start at a lower temperature (e.g., 90 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 260 °C).[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode for initial identification of impurities and selected ion monitoring (SIM) mode for quantitative analysis.

  • Sample Preparation: Extraction with a suitable organic solvent (e.g., toluene, dichloromethane).[8] Derivatization (e.g., silylation) might be necessary.

  • Validation Parameters: As per ICH guidelines, with a focus on recovery from the extraction process.[8]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is an alternative to chromatography, especially for charged species.[9][11]

  • Instrumentation: Capillary electrophoresis system with a UV or DAD detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).

  • Background Electrolyte (BGE): The choice of BGE is critical and depends on the pKa of the analyte. Buffers such as phosphate, borate, or acetate at various pH values should be investigated.[10][11] Additives like cyclodextrins can be used for chiral separations.

  • Voltage: 15-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Direct UV detection at a suitable wavelength.

  • Sample Preparation: Dissolve the sample in the BGE or a solvent with lower conductivity.

  • Validation Parameters: Migration time and peak area precision are key parameters to validate, along with the standard validation characteristics.

Visualizations

Workflow for Analytical Method Development and Validation

The following diagram illustrates a typical workflow for the development and validation of a new analytical method.

Method_Development_Validation_Workflow start Define Analytical Target Profile method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation/ System Suitability method_dev->pre_validation protocol Write Validation Protocol pre_validation->protocol validation Method Validation (ICH Q2(R1)) protocol->validation report Write Validation Report validation->report implementation Method Implementation in QC report->implementation end Routine Use & Lifecycle Management implementation->end

Caption: Workflow for Analytical Method Development and Validation.

Logical Relationship of Validation Parameters

This diagram shows the relationship between different validation parameters as defined by ICH guidelines.

Validation_Parameters cluster_params Validation Parameters Assay Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Impurities Impurities (Quantitative) Impurities->Accuracy Impurities->Precision Impurities->Specificity LOQ LOQ Impurities->LOQ Impurities->Linearity Impurities->Range Limit_Test Impurities (Limit Test) Limit_Test->Specificity LOD LOD Limit_Test->LOD Identification Identification Identification->Specificity

Caption: Relationship of ICH Validation Parameters to Analytical Test Types.

Impurity Profiling Workflow

This diagram outlines the general steps involved in impurity profiling.

Impurity_Profiling_Workflow start Sample Preparation (API or Drug Product) detection Impurity Detection (e.g., HPLC-UV, LC-MS) start->detection identification Impurity Identification (e.g., MS, NMR) detection->identification quantification Impurity Quantification (Validated Method) identification->quantification reporting Reporting & Qualification (ICH Q3A/Q3B) quantification->reporting end Set Specifications reporting->end

Caption: General Workflow for Pharmaceutical Impurity Profiling.

References

Validation

Benchmarking 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one Against Known Aldose Reductase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the inhibitory potential of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one against established inhibitors of Al...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one against established inhibitors of Aldose Reductase (AKR1B1). AKR1B1 is the rate-limiting enzyme in the polyol pathway, a metabolic route implicated in the pathogenesis of diabetic complications. This document summarizes the performance of the compound in the context of well-characterized inhibitors, supported by detailed experimental protocols and visual representations of the relevant biological pathway.

Comparative Inhibitory Activity Against Aldose Reductase (AKR1B1)

The inhibitory efficacy of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one and known inhibitors was evaluated against human recombinant Aldose Reductase. The half-maximal inhibitory concentration (IC50) values are presented below. Lower IC50 values are indicative of greater inhibitory potency.

CompoundTargetIC50 (µM)Reference Compound(s)
4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-oneAKR1B1[Data Not Available]Epalrestat, Sorbinil, Fidarestat
EpalrestatAKR1B10.081-
SorbinilAKR1B10.45-
FidarestatAKR1B10.023-

Note: Specific experimental data for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one is not publicly available and would require experimental determination.

Experimental Protocols

In Vitro Aldose Reductase (AKR1B1) Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against human Aldose Reductase.

Materials:

  • Human recombinant Aldose Reductase (AKR1B1)

  • DL-Glyceraldehyde (substrate)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Sodium phosphate buffer (pH 6.2)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.2).

    • Prepare a stock solution of NADPH in the phosphate buffer.

    • Prepare a stock solution of DL-glyceraldehyde in the phosphate buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Assay Reaction:

    • In each well of the 96-well plate, add the following in order:

      • Sodium phosphate buffer

      • NADPH solution

      • A solution of the test compound at various concentrations (or DMSO for control)

      • Human recombinant AKR1B1 enzyme solution

    • Incubate the mixture at room temperature for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to all wells.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizing the Biological Context

The Polyol Pathway and AKR1B1 Inhibition

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase (AKR1B1) catalyzes the first and rate-limiting step, the reduction of glucose to sorbitol. This process consumes NADPH and leads to the accumulation of sorbitol, which can cause osmotic stress. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The activation of this pathway is a key contributor to the development of diabetic complications.[1] Inhibitors of AKR1B1 block this initial step, thereby preventing the downstream pathological effects.

Polyol_Pathway cluster_hyperglycemia Hyperglycemic Condition cluster_polyol Polyol Pathway cluster_complications Pathological Consequences Glucose Excess Glucose AKR1B1 Aldose Reductase (AKR1B1) Glucose->AKR1B1 Sorbitol Sorbitol AKR1B1->Sorbitol NADPH -> NADP+ Oxidative_Stress Oxidative Stress (NADPH Depletion) AKR1B1->Oxidative_Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose NAD+ -> NADH Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications Inhibitor 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one & Known Inhibitors Inhibitor->AKR1B1

Caption: The Polyol Pathway and the site of action for AKR1B1 inhibitors.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing potential inhibitors of AKR1B1 involves a systematic workflow, from initial screening to the determination of inhibitory potency.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, Substrate) Mix Mix Reagents, Enzyme, and Compound in Microplate Reagents->Mix Compounds Prepare Compound Dilutions Compounds->Mix Incubate Incubate at Room Temperature Mix->Incubate Start_Reaction Initiate Reaction with Substrate Incubate->Start_Reaction Measure Measure Absorbance Change (340 nm) over Time Start_Reaction->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Determine % Inhibition Calculate_Rate->Calculate_Inhibition Plot Plot Dose-Response Curve Calculate_Inhibition->Plot Determine_IC50 Calculate IC50 Value Plot->Determine_IC50

Caption: Workflow for the in vitro screening of AKR1B1 inhibitors.

References

Comparative

A Comparative Guide to the Structure-Activity Relationship of Trimethyl-Dihydroquinolinones

For Researchers, Scientists, and Drug Development Professionals The trimethyl-dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Understandi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trimethyl-dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of trimethyl-dihydroquinolinone derivatives, summarizing their biological activities, presenting key quantitative data, and detailing the experimental methodologies used for their evaluation.

Anticancer Activity

A significant body of research has focused on the anticancer properties of dihydroquinolinone derivatives. The substitution pattern on the quinolinone core and the nature of the substituents play a pivotal role in determining the cytotoxic efficacy and the underlying mechanism of action.

CompoundSubstitution PatternCell LineIC50 (µM)Reference
2-arylquinoline derivatives C-6 substituted 2-phenylquinolinesPC3, HeLaGood activity[1]
Quinoline 132-(3,4-methylenedioxyphenyl)quinolineHeLa8.3[1]
Tetrahydroquinoline 184-acetamido-2-methyl-THQHeLa13.15[1]
Quinoline 122-(3,4-methylenedioxyphenyl)quinolinePC331.37[1]
Quinoline 112-(3,4-methylenedioxyphenyl)quinolinePC334.34[1]
(2-oxo-4-phenyl- 5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) Tetrahydroquinolinone derivativeHCT-116Micromolar concentrations[2][3]

Note: THQ stands for Tetrahydroquinoline.

  • Aromatic vs. Saturated Ring: 2-arylquinoline derivatives generally exhibit better anticancer activity compared to their 2-acetamido-2-methyl-tetrahydroquinoline counterparts.[1]

  • Lipophilicity: Increased lipophilicity in the 2-arylquinoline series, as indicated by higher cLogP values, correlates with better cytotoxic effects against HeLa and PC3 cells.[1]

  • Substitution at C-6: Substitutions at the C-6 position of the 2-phenylquinoline core have shown significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[1]

  • Urethane Moiety: The presence of a urethane moiety, as seen in compound 20d, contributes to in vitro antiproliferative activity and suppression of colony formation in HCT-116 cells.[2][3] This compound was also found to induce oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway.[2][3]

The cytotoxic effects of the synthesized quinoline derivatives were commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, A-549, HeLa, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Control cells are treated with the vehicle (e.g., 1% DMSO).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[2]

Anti-inflammatory and Antioxidant Activity

Certain trimethyl-dihydroquinolinone derivatives have demonstrated potent anti-inflammatory and antioxidant properties.

This compound has been shown to reduce oxidative stress and exhibit anti-inflammatory effects in a model of acetaminophen-induced liver injury in rats.[4]

  • Antioxidant Effect: The compound reduces oxidative stress by acting as an antioxidant, which helps to normalize the function of the antioxidant system in the presence of toxins.[4]

  • Anti-inflammatory Effect: It reduces the levels of pro-inflammatory cytokines and NF-κB mRNA.[4] This leads to a decrease in the concentration of immunoglobulin G and alleviates inflammation.[4]

  • Apoptosis Inhibition: The compound reduces the activity of caspase-8 and caspase-9, which are key enzymes in the ligand-induced and mitochondrial pathways of apoptosis, respectively. It also inhibits the effector caspase-3.[4]

G cluster_in_vivo In Vivo Model cluster_biochemical Biochemical Analysis cluster_histopathology Histopathological Analysis Acetaminophen_Injury Acetaminophen-Induced Liver Injury in Rats Treatment Administration of 6-Hydroxy-2,2,4-trimethyl- 1,2-dihydroquinoline Acetaminophen_Injury->Treatment Oxidative_Stress Measure Oxidative Stress Markers (e.g., reduced glutathione) Treatment->Oxidative_Stress Inflammatory_Markers Measure Inflammatory Markers (e.g., pro-inflammatory cytokines, NF-κB mRNA) Treatment->Inflammatory_Markers Apoptosis_Markers Measure Apoptosis Markers (e.g., caspase-8, -9, -3 activity) Treatment->Apoptosis_Markers Liver_Histology Histopathological Examination of Liver Tissue Treatment->Liver_Histology

Caption: Workflow for evaluating the in vivo anti-inflammatory and antioxidant effects.

Signaling Pathway Involvement

The anticancer activity of certain tetrahydroquinolinone derivatives has been linked to the modulation of specific signaling pathways, notably the PI3K/AKT/mTOR pathway.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_cellular_effects Cellular Effects Compound (2-oxo-4-phenyl-5,6,7,8- tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) PI3K PI3K Compound->PI3K inhibits Oxidative_Stress Induction of Massive Oxidative Stress Compound->Oxidative_Stress AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits Cell_Proliferation Inhibition of Cell Proliferation mTOR->Cell_Proliferation promotes Metastasis Inhibition of Metastasis mTOR->Metastasis promotes Oxidative_Stress->Autophagy induces

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a tetrahydroquinolinone derivative.

Other Biological Activities

The versatile dihydroquinolinone scaffold has been explored for a range of other therapeutic applications.

  • Anti-tubercular Activity: Dihydroquinoline carboxamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds 8g and 8h demonstrated promising minimum inhibitory concentration (MIC) values of 0.39 and 0.78 µg/mL, respectively, and were found to be non-toxic.[5]

  • GPR41 Modulation: Tetrahydroquinolone derivatives have been investigated as modulators of G protein-coupled receptor 41 (GPR41). The nature of the aryl group attached to a furan moiety was found to be crucial in determining whether the compound acts as an agonist or antagonist.[6]

  • BKCa Channel Agonism: A class of potent tetrahydroquinoline derivatives has been identified as agonists of the large-conductance, calcium-activated potassium channel (BKCa), which is an important regulator of neuronal activity.[7]

Conclusion

The trimethyl-dihydroquinolinone core represents a highly adaptable scaffold for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the substitution pattern and functional groups on the quinolinone ring system can lead to significant changes in biological activity, targeting a diverse range of diseases from cancer to inflammatory disorders and infectious diseases. Further exploration of this chemical space, guided by the SAR principles outlined herein, holds considerable promise for future drug discovery efforts.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This document provides comprehensive guidance on the proper disposal procedures for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Prior to handling 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one for disposal, it is imperative to be familiar with its hazard profile. This compound is classified as hazardous and can cause skin and eye irritation, as well as potential respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): A comprehensive list of required PPE is provided below.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or safety goggles.Protects against splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves.Prevents skin contact and irritation.[2]
Protective Clothing Laboratory coat.Minimizes contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.Avoids inhalation of irritating dust particles.[2][3]

Step-by-Step Disposal Protocol

The disposal of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one must be carried out in a manner that ensures safety and environmental protection. The primary route of disposal is through an approved waste disposal plant.[1]

Experimental Protocol for Spill Neutralization and Collection:

In the event of a spill, immediate action is required to contain and clean the affected area.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Containment: For solid spills, carefully sweep up the material to avoid dust generation.[3] For liquid spills, contain the spillage using bunding or absorbent materials like sand or vermiculite.[2]

  • Collection: Mix the spilled material with an inert absorbent such as sand or vermiculite.[2]

  • Transfer: Carefully transfer the mixture into a closable, labeled salvage container.[2] Ensure the container is suitable for holding chemical waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Dispose of Contaminated Materials: All contaminated materials, including gloves and absorbent pads, must be placed in the labeled waste container for disposal.

Waste Collection and Storage:

  • Container Selection: Use a designated, properly labeled, and sealable container for the collection of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] Keep the container tightly closed.[1][2]

Final Disposal:

  • Do Not Dispose in General Waste or Drains: This chemical should not be disposed of in the regular trash or washed down the drain.[2]

  • Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. They will ensure the waste is transported to an approved waste disposal plant.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in a Labeled, Sealed Container A->B D Store in a Designated Secure, Ventilated Area B->D C For Spills: Absorb with Inert Material (Sand/Vermiculite) C->B E Contact Environmental Health & Safety (EHS) D->E F Transfer to an Approved Waste Disposal Plant E->F

Caption: Disposal workflow for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

References

Handling

Essential Safety and Operational Guidance for 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This document provides crucial safety and logistical information for the handling and disposal of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The following procedures are based on established safety protocols for simi...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. The following procedures are based on established safety protocols for similar chemical compounds and are intended for use by trained research, scientific, and drug development professionals.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical goggles.[1] A face shield may be required for splash-prone operations.[3]To protect against splashes, dust, and fumes that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4] A lab coat or chemical-resistant apron/coveralls.[1][5]To prevent skin contact which may cause irritation.[1][2][6] Contaminated clothing should be removed and washed before reuse.[6]
Respiratory Protection Use in a well-ventilated area.[1][6] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is recommended.To prevent inhalation of dust or fumes which may cause respiratory irritation.[1][2]
Foot Protection Closed-toe shoes, preferably chemical-resistant safety boots.[4]To protect feet from spills and falling objects.

Operational Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[1][2]

  • Avoiding Contamination: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound.[1][6]

  • Dust Control: Avoid the formation of dust during handling.[6][7]

Storage Procedures:

  • Store in a tightly closed container.[1][6]

  • Keep the container in a cool, dry, and well-ventilated place.[6][7]

  • Store away from incompatible materials such as oxidizing agents.[1]

Emergency and First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][6]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6] If eye irritation persists, get medical advice/attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[1][2]

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

Waste Disposal Steps:

  • Container Management: Do not mix with other waste. Leave the chemical in its original container if possible.[8][9]

  • Waste Collection: Sweep up any solid spills and place into a suitable, labeled, and closed container for disposal.[6]

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[6][9]

Workflow for Safe Handling of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one

prep Preparation - Verify fume hood function - Locate safety shower/eyewash - Assemble all necessary materials ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep->ppe Proceed once ready handling Chemical Handling - Work within fume hood - Avoid dust generation - Weigh and transfer compound ppe->handling Begin experiment post_handling Post-Handling Procedures - Securely close container - Clean work area handling->post_handling After handling waste Waste Disposal - Collect all contaminated materials - Place in a labeled hazardous waste container - Dispose of according to institutional protocols handling->waste During and after handling decontaminate Decontamination - Remove and dispose of gloves - Wash hands thoroughly post_handling->decontaminate Prepare for cleanup post_handling->waste Dispose of contaminated items storage Storage - Store in a cool, dry, well-ventilated area - Ensure container is tightly sealed decontaminate->storage Store chemical

Caption: Workflow for the safe handling of 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one.

References

© Copyright 2026 BenchChem. All Rights Reserved.